Disopyramide Phosphate
Description
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDQFMPGMYYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3737-09-5 (Parent) | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944685 | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>65.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22059-60-5 | |
| Record name | Disopyramide phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Disopyramide Phosphate in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Disopyramide phosphate is a Class Ia antiarrhythmic agent with a well-defined, multi-faceted mechanism of action within cardiac myocytes. Its primary therapeutic effect stems from the blockade of fast voltage-gated sodium channels (Nav1.5), leading to a reduction in the maximum upstroke velocity of the cardiac action potential and a slowing of conduction. Concurrently, disopyramide modulates potassium channels, notably the hERG (human Ether-à-go-go-Related Gene) channel, which contributes to a prolongation of the action potential duration (APD). Furthermore, its significant anticholinergic properties, mediated by the antagonism of M2 muscarinic receptors, and its negative inotropic effects, resulting from altered calcium homeostasis, are crucial aspects of its pharmacological profile. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Electrophysiological Actions
Disopyramide's primary antiarrhythmic effects are a consequence of its interaction with key ion channels that govern the cardiac action potential.
Sodium Channel Blockade
As a Class Ia antiarrhythmic, disopyramide's hallmark is its blockade of the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[1][2] This action is mediated through its binding to the pore-forming α-subunit of the Nav1.5 channel.[1] The blockade is "use-dependent," meaning its efficacy increases with heart rate as the drug binds more readily to channels in the open or inactivated state.[1] This results in a decreased rate of depolarization, a higher threshold for excitation, and slowed conduction velocity within the atria, ventricles, and His-Purkinje system.[3]
Potassium Channel Modulation
Disopyramide also exerts a significant effect on repolarizing potassium currents, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[4][5] A key target is the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels.[4] By inhibiting this current, disopyramide delays Phase 3 repolarization.[4] Additionally, disopyramide has been shown to block the Kv1.5 potassium channel, which is involved in the ultrarapid delayed rectifier current (IKur) prominent in the atria.
Anticholinergic (Vagolytic) Effects
Disopyramide possesses potent anticholinergic properties, acting as a competitive antagonist at muscarinic M2 receptors in the heart.[6][7] These receptors are coupled to Gi proteins, and their activation by acetylcholine typically leads to a decrease in heart rate (negative chronotropy) and reduced atrial contractility (negative inotropy). By blocking these receptors, disopyramide attenuates the effects of vagal stimulation on the heart.[1]
Negative Inotropic Effects
A notable characteristic of disopyramide is its negative inotropic effect, leading to a decrease in myocardial contractility.[3][8] This is primarily attributed to a reduction in the intracellular calcium transient.[9] Studies in cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy have shown that disopyramide lowers both systolic and diastolic calcium levels and hastens the kinetics of calcium transients.[9] This effect is mediated by the combined inhibition of multiple ion channels, including L-type calcium currents, which ultimately reduces the amount of calcium available for myofilament interaction.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of disopyramide's interactions with its primary targets in cardiac myocytes.
Table 1: Ion Channel Inhibition by Disopyramide
| Ion Channel Target | Parameter | Value | Species/Cell Line | Reference(s) |
| hERG (IKr) | IC50 | 7.3 µM | HEK-293 cells | [10] |
| Kv1.5 (IKur) | IC50 | ~22-fold change upon mutation | HEK-293 cells | [11] |
| Nav1.5 (Peak INa) | - | State- and use-dependent block | - | [1] |
Table 2: Effect of Disopyramide on Cardiac Action Potential Duration (APD)
| Concentration | APD50 Prolongation (%) | APD90 Prolongation (%) | Pacing Frequency | Cell Type | Reference(s) |
| 3 µM | ~15% | ~20% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
| 10 µM | ~25% | ~35% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
| 30 µM | ~40% | ~55% | 1 Hz | SQTS1-hiPSC-CMs | [12] |
Table 3: Muscarinic Receptor Binding Affinity of Disopyramide
| Receptor Subtype | Parameter | Value | Tissue | Reference(s) |
| M2 (Cardiac) | pA2 | ~6.0 | Guinea Pig Left Atria | [7] |
| M2 (Cardiac) | High-affinity Ki | Comparable to M3 | Guinea Pig Left Atria | [13] |
| M3 (Glandular) | Ki | Comparable to M2 | Guinea Pig Submandibular Gland | [13] |
Table 4: Negative Inotropic Effect of Disopyramide
| Parameter | Value | Experimental Model | Reference(s) |
| EC50 (Isometric Twitch Amplitude) | 5.29 ± 1.55 µmol/l | Human HCM Trabeculae | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Currents (INa)
This protocol outlines the methodology for recording peak and late sodium currents from isolated cardiac myocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) and assessing the inhibitory effects of disopyramide.
Materials:
-
Cells: Isolated adult ventricular myocytes or HEK293 cells stably expressing human Nav1.5.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.
-
Disopyramide Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.
-
Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 1-3 MΩ when filled with internal solution.
Procedure:
-
Cell Preparation: Plate isolated myocytes or cultured cells on glass coverslips suitable for microscopy and perfusion.
-
Pipette Preparation: Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
Seal Formation: Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
To measure late INa, a longer depolarizing step (e.g., to -20 mV for 500 ms) can be used.
-
-
Data Acquisition (Control): Record baseline INa in the absence of disopyramide.
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of disopyramide for a sufficient time to reach steady-state block (typically 3-5 minutes).
-
Data Acquisition (Disopyramide): Repeat the voltage-clamp protocol to record INa in the presence of the drug.
-
Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak and late INa amplitude before, during, and after drug application. Construct concentration-response curves to determine the IC50 value.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of disopyramide for muscarinic receptors in cardiac tissue homogenates using the radiolabeled antagonist [3H]-Quinuclidinyl benzilate ([3H]QNB).
Materials:
-
Cardiac Tissue: Frozen ventricular or atrial tissue from a suitable animal model (e.g., rat, guinea pig).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]QNB (specific activity ~40-60 Ci/mmol).
-
Non-specific Binding Agent: Atropine (1 µM).
-
Disopyramide Stock Solution: Prepared in a suitable solvent and serially diluted.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw and mince the cardiac tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Add a fixed concentration of [3H]QNB (typically at or below its Kd value, e.g., 0.1-0.5 nM).
-
Add increasing concentrations of unlabeled disopyramide.
-
For determining non-specific binding, add 1 µM atropine to a separate set of tubes.
-
For determining total binding, add only the assay buffer.
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the disopyramide concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 and Hill slope.
-
Calculate the equilibrium dissociation constant (Ki) for disopyramide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of disopyramide in cardiac myocytes.
Experimental Workflow: Patch-Clamp Analysis
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
The mechanism of action of this compound in cardiac myocytes is a composite of its effects on sodium channels, potassium channels, muscarinic receptors, and calcium homeostasis. Its primary Class Ia antiarrhythmic action of sodium channel blockade is complemented by potassium channel inhibition, leading to a prolonged action potential. The significant anticholinergic and negative inotropic effects are critical considerations in its clinical application. A thorough understanding of these multifaceted mechanisms, supported by quantitative data and detailed experimental methodologies, is essential for researchers and drug development professionals working to refine antiarrhythmic therapies and ensure their safe and effective use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Binding profiles of class I antiarrhythmic agents to cardiac muscarinic receptors: competitive and allosteric interactions with the receptors and their pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological analysis of drug interactions of disopyramide and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide for peripheral muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Disopyramide Phosphate Binding Sites on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disopyramide is a Class Ia antiarrhythmic agent that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels (Nav). This action slows the upstroke of the cardiac action potential (Phase 0), decreases conduction velocity, and prolongs the effective refractory period, thereby suppressing cardiac arrhythmias. This technical guide provides a comprehensive overview of the binding characteristics of Disopyramide Phosphate to voltage-gated sodium channels, with a focus on quantitative binding data, the molecular determinants of its binding site, and the experimental protocols used to elucidate these interactions. Understanding the precise mechanism of Disopyramide's interaction with Nav channels is crucial for the development of more selective and safer antiarrhythmic drugs.
Mechanism of Action of Disopyramide on Voltage-Gated Sodium Channels
Disopyramide's primary mechanism of action is the blockade of fast-inward sodium currents, which are mediated by voltage-gated sodium channels.[1][2] This blockade is state-dependent, meaning Disopyramide exhibits different affinities for the resting, open, and inactivated states of the channel. It preferentially binds to the open and inactivated states, a characteristic that contributes to its use-dependent effect, where the degree of block increases with heart rate.[3]
The binding of Disopyramide to the sodium channel stabilizes the channel in a non-conducting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax), a slowing of conduction through cardiac tissue, and a prolongation of the action potential duration.[4]
Quantitative Analysis of Disopyramide Binding
The interaction of Disopyramide with voltage-gated sodium channels has been quantified through various electrophysiological studies. The key parameters include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which provide measures of the drug's potency, as well as kinetic parameters like the association rate constant.
| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |
| IC50 | 38.3 µM | Human Nav1.5 | Whole-cell patch clamp | |
| IC50 (Tonic Block) | 36 µM | Not specified | Not specified | |
| Dissociation Constant (Kd) | 70 µM | Rabbit Purkinje Fibers (Activated Channels) | Two-microelectrode voltage-clamp | |
| Association Rate Constant | ~10 x 10^6 M⁻¹s⁻¹ | Rabbit Ventricular Myocytes | Single-channel recording at -20 mV | [5] |
Molecular Binding Site of Disopyramide
The precise molecular binding site of Disopyramide on voltage-gated sodium channels has not been definitively elucidated through direct experimental evidence such as co-crystallography. However, a combination of molecular docking studies, site-directed mutagenesis of related compounds, and the known binding sites of other Class I antiarrhythmics provide a strong hypothetical model.
It is widely accepted that the binding site for local anesthetics and Class I antiarrhythmic drugs is located within the inner pore of the sodium channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[3] Key amino acid residues, particularly aromatic residues, in this region are critical for drug binding. For other Class I drugs, residues such as Phenylalanine and Tyrosine in the DIV-S6 segment have been identified as crucial for binding.[3] A molecular docking study of Disopyramide analogues with a homology model of the human voltage-gated sodium channel protein type 5 subunit alpha (Nav1.5) supports the localization of the binding site within this inner pore.[6]
Interestingly, a study on the related Kv1.5 potassium channel identified a specific valine residue (Val512) within the pore domain as a key determinant of Disopyramide's blocking effect.[1][7][8] While this is a different channel type, it reinforces the concept of a pore-binding mechanism.
Further research, particularly site-directed mutagenesis studies specifically investigating Disopyramide's interaction with Nav1.5, is required to definitively identify the key amino acid residues involved in its binding.
Experimental Protocols
The characterization of Disopyramide's binding to voltage-gated sodium channels relies heavily on electrophysiological techniques, primarily the patch-clamp method in its whole-cell configuration.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential. It is the gold standard for studying the effects of drugs on ion channel function.
Objective: To determine the concentration-dependent inhibition of sodium currents by Disopyramide and to characterize the voltage- and use-dependence of the block.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel isoform (e.g., Nav1.5) are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
For recording, cells are dissociated and plated onto glass coverslips.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
Voltage-Clamp Protocol for Tonic Block:
-
Establish a stable whole-cell recording with a giga-ohm seal.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most sodium channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to -20 mV for 20 ms) to elicit a peak inward sodium current.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the peak sodium current at each concentration.
-
The IC50 value is determined by fitting the concentration-response data with the Hill equation.
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at a depolarized potential (e.g., -80 mV) to mimic the resting membrane potential of cardiomyocytes.
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1-5 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of Disopyramide.
-
The rate and extent of the current decline provide information about the kinetics of Disopyramide binding to the open and inactivated states of the channel.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the putative binding pocket that are critical for Disopyramide binding.
Methodology:
-
The cDNA encoding the target sodium channel (e.g., human Nav1.5) is used as a template.
-
Primers containing the desired point mutation (e.g., substituting a Phenylalanine with an Alanine) are designed.
-
The polymerase chain reaction (PCR) is used to amplify the plasmid containing the mutated cDNA.
-
The mutated plasmid is then transfected into a suitable expression system (e.g., HEK293 cells).
-
Whole-cell voltage-clamp recordings are performed on the cells expressing the mutant channels.
-
The IC50 for Disopyramide is determined for the mutant channel and compared to the wild-type channel. A significant increase in the IC50 value for the mutant channel would indicate that the mutated residue is important for Disopyramide binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
References
- 1. Kv1.5 open channel block by the antiarrhythmic drug disopyramide: molecular determinants of block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diseases caused by mutations in Nav1.5 interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kv1.5 Open Channel Block by the Antiarrhythmic Drug Disopyramide: Molecular Determinants of Block [jstage.jst.go.jp]
- 8. semanticscholar.org [semanticscholar.org]
Unveiling the Anticholinergic Profile of Disopyramide Phosphate: A Molecular Perspective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Disopyramide Phosphate, a Class IA antiarrhythmic agent, is primarily recognized for its sodium channel-blocking properties in the management of cardiac arrhythmias. However, its clinical utility is often accompanied by a notable anticholinergic side-effect profile. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's anticholinergic characteristics, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting its interactions with muscarinic acetylcholine receptors (mAChRs) and the subsequent impact on intracellular signaling, this document aims to facilitate a comprehensive understanding of this crucial off-target activity.
Molecular Interaction with Muscarinic Receptors
The anticholinergic effects of Disopyramide are a direct consequence of its interaction with muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. Disopyramide functions as a competitive antagonist at these receptors, vying with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding site.[1][2][3]
Binding Affinity of Disopyramide for Muscarinic Receptor Subtypes
The affinity of Disopyramide for different muscarinic receptor subtypes is a critical determinant of its tissue-specific anticholinergic effects. Quantitative analysis through radioligand binding assays has provided insights into these interactions. The dissociation constant (Ki) and the antagonist affinity constant (pA2) are key parameters used to quantify this binding. A lower Ki value and a higher pA2 value indicate a higher binding affinity.
| Receptor Subtype | Tissue/Cell Line | Radioligand | Parameter | Value | Reference |
| M1 | Rat Cortex | [3H]N-methyl-4-piperidyl benzilate | Ki | ~1 µM | [4] |
| M2 | Guinea Pig Left Atria | [3H]N-methylscopolamine ([3H]NMS) | pKi (high affinity) | ~6.0 | [2] |
| M2 | Guinea Pig Left Atria | Carbachol (functional) | pA2 | ~6.0 | [2] |
| M3 | Guinea Pig Submandibular Gland | [3H]N-methylscopolamine ([3H]NMS) | pKi | ~6.0 | [2] |
| M3 | Guinea Pig Ileum | Carbachol (functional) | pA2 | ~6.0 | [2] |
| M4 | N/A | N/A | N/A | Data not available | |
| M5 | N/A | N/A | N/A | Data not available |
Note: The available literature provides robust data for M2 and M3 receptors, indicating a similar affinity of Disopyramide for these subtypes. Data for M1, M4, and M5 receptors is less definitive and requires further investigation.
Impact on Downstream Signaling Pathways
The binding of Disopyramide to muscarinic receptors antagonizes the downstream signaling cascades typically initiated by acetylcholine. The specific pathway affected depends on the receptor subtype and its associated G-protein.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to Gq/11 proteins. Acetylcholine binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Disopyramide, by blocking these receptors, inhibits this cascade, leading to a reduction in intracellular calcium mobilization and PKC activation.
-
M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Disopyramide's antagonism of M2 and M4 receptors prevents these inhibitory effects, potentially leading to increased cAMP levels and reduced potassium channel activation.
Caption: Signaling pathways of muscarinic receptors antagonized by Disopyramide.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the quantitative data and for designing future studies. The following sections detail the protocols for key experiments used to characterize the anticholinergic properties of Disopyramide.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of Disopyramide for different muscarinic receptor subtypes.
Objective: To determine the Ki of Disopyramide for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) (a non-selective muscarinic antagonist).
-
This compound solutions of varying concentrations.
-
Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]NMS (typically at its Kd concentration for the receptor).
-
Increasing concentrations of this compound.
-
For total binding wells: Add assay buffer instead of Disopyramide.
-
For non-specific binding wells: Add a saturating concentration of Atropine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Disopyramide concentration.
-
Determine the IC50 value (the concentration of Disopyramide that inhibits 50% of the specific [3H]NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Anticholinergic effects of disopyramide and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cholinergic effects of quinidine, disopyramide, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Disopyramide and quinidine bind with inverse selectivity to muscarinic receptors in cardiac and extracardiac rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Disopyramide Phosphate's Effect on Potassium Currents in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of disopyramide phosphate, a Class Ia antiarrhythmic agent, on potassium currents in cardiomyocytes. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
This compound exerts its antiarrhythmic effects primarily by blocking sodium channels, but its interaction with various potassium channels plays a crucial role in its clinical profile, contributing to both its efficacy and potential proarrhythmic risk. Understanding these interactions at a molecular level is paramount for the development of safer and more effective antiarrhythmic therapies. This guide focuses on the impact of disopyramide on the principal potassium currents governing cardiac repolarization: the rapid delayed rectifier current (IKr), the slow delayed rectifier current (IKs), the transient outward current (Ito), the inward rectifier current (IK1), and the ultrarapid delayed rectifier current (IKur).
Quantitative Analysis of Disopyramide's Effect on Potassium Currents
The following tables summarize the available quantitative data on the inhibitory effects of disopyramide on various cardiac potassium channels. It is important to note that experimental conditions such as cell type, temperature, and specific voltage protocols can influence the measured potency of the drug.
Rapid Delayed Rectifier Current (IKr) / hERG
The IKr current, encoded by the human Ether-à-go-go-Related Gene (hERG), is a primary target for many antiarrhythmic drugs, and its blockade is associated with QT interval prolongation.[1][2] Disopyramide is known to inhibit hERG channels at clinically relevant concentrations.[1][3]
| Parameter | Value | Experimental Model | Key Findings | Reference |
| IC50 (Racemic) | 7.3 µM | HEK-293 cells expressing wild-type hERG | Inhibition of outward IhERG tails at 37°C. | [1] |
| IC50 (S(+) enantiomer) | 3.9 µM | HEK-293 cells expressing wild-type hERG | S(+) enantiomer is more potent than the R(-) enantiomer. | [3] |
| IC50 (R(-) enantiomer) | 12.9 µM | HEK-293 cells expressing wild-type hERG | R(-) enantiomer is less potent than the S(+) enantiomer. | [3] |
| IC50 (N588K mutant) | 3.4 µM (S+), 51.2 µM (R-) | HEK-293 cells expressing N588K-hERG | Attenuated inactivation mutant shows pronounced stereoselectivity. | [3] |
| IC50 (Y652A mutant) | ~401.5 µM (calculated as 55-fold of WT) | HEK-293 cells expressing Y652A-hERG | Mutation in the S6 domain significantly reduces potency. | |
| IC50 (F656A mutant) | ~373.8 µM (calculated as 51-fold of WT) | HEK-293 cells expressing F656A-hERG | Mutation in the S6 domain significantly reduces potency. |
Transient Outward Current (Ito)
The Ito is responsible for the early phase of repolarization (Phase 1) of the cardiac action potential.
| Parameter | Value | Experimental Model | Key Findings | Reference |
| KD | 259 µM | Rat ventricular myocytes | Disopyramide reduces peak Ito and accelerates the apparent rate of current inactivation. | [3] |
| Qualitative Effect | Inhibition | Rat ventricular myocytes | Disopyramide at concentrations of 10 to 1000 µM reduced peak Ito. | [4] |
Inward Rectifier Current (IK1)
The IK1 current, carried by Kir2.x channels, is crucial for stabilizing the resting membrane potential and shaping the late phase of repolarization.
| Parameter | Value | Experimental Model | Key Findings | Reference |
| Qualitative Effect | No significant reduction in open probability | Rabbit ventricular myocytes | At therapeutic concentrations (5 µM and 20 µM), disopyramide did not reduce the open probability of the channel. Instead, it increased the mean open time. | [5] |
Other Potassium Currents
Quantitative data for disopyramide's effect on IKs (KCNQ1/KCNE1) and IKur (Kv1.5) are less defined in the literature. One study on human cardiomyocytes from patients with obstructive hypertrophic cardiomyopathy reported that disopyramide inhibits the delayed-rectifier K+ current (IK), but did not differentiate between IKr and IKs or provide an IC50 value.[6]
Experimental Protocols
The primary method for investigating the effects of disopyramide on potassium currents is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the membrane of a single cardiomyocyte or a cell expressing a specific ion channel.
Cell Preparation
-
Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, rat) or obtained from human cardiac tissue samples.[4][5]
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[1][3] These cells are transiently or stably transfected with the cDNA encoding the specific potassium channel subunit(s) of interest (e.g., hERG, Kv1.5).
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the specific potassium current of interest.
-
External Solution (Tyrode's Solution, example for IKr): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (example for IKr): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), electrically isolating the patch of membrane under the pipette tip.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the desired potassium current. The protocol typically involves a holding potential, a depolarizing step to activate the channels, and a repolarizing step to measure the tail current.
-
Drug Application: After obtaining a stable baseline recording, this compound is perfused into the bath solution at various concentrations to determine its effect on the current amplitude and kinetics.
-
Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
Visualizations
Mechanism of Action: Disopyramide Block of a Potassium Channel
Caption: Disopyramide blocks potassium channels, reducing potassium efflux.
Experimental Workflow: Patch-Clamp Assay for Drug Screening
Caption: Workflow for assessing disopyramide's effect via patch-clamp.
Signaling Pathways and Molecular Interactions
Disopyramide's interaction with potassium channels is a direct physical blockade rather than a complex signaling pathway modulation. Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for disopyramide binding. For the hERG channel, the aromatic residues Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656) in the S6 transmembrane domain are crucial for the binding of disopyramide.[1] The stereoselectivity of the block, with the S(+) enantiomer being more potent, suggests a specific spatial arrangement of the drug molecule within the channel's inner cavity.
Conclusion
This compound exhibits a complex electrophysiological profile, with significant inhibitory effects on multiple cardiac potassium currents. Its potent blockade of the IKr/hERG current is a key contributor to its Class Ia antiarrhythmic action and the associated risk of QT prolongation. The effects on other potassium currents like Ito and IK1, while less potent, may also contribute to its overall clinical effects. This guide provides a consolidated resource for researchers and drug development professionals, summarizing the quantitative data and experimental approaches necessary for a thorough understanding of disopyramide's impact on cardiac repolarization. Further research is warranted to fully elucidate the quantitative effects on all potassium channel subtypes and to translate these findings into improved therapeutic strategies.
References
- 1. Electrophysiology of disopyramide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Electrophysiological effects of the antiarrhythmia agents disopyramide and propafenone on human heart conduction system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of transient outward K(+) channel block by disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of disopyramide and flecainide on the kinetics of inward rectifier potassium channels in rabbit heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Disopyramide Phosphate Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of disopyramide phosphate analogs. Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (Nav1.5) in cardiac myocytes, leading to a decrease in the upstroke velocity of the action potential and a prolongation of the refractory period.[1][2] Additionally, disopyramide exhibits anticholinergic properties, which contribute to some of its side effects.[1] Understanding the relationship between the chemical structure of disopyramide and its biological activity is crucial for the design of novel antiarrhythmic agents with improved efficacy and safety profiles.
Core Structural Features and SAR Insights
The chemical structure of disopyramide, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, consists of several key moieties that are critical for its antiarrhythmic activity.[1] Modifications to these groups have been explored to understand their impact on potency, selectivity, and side effect profile.
-
The Amide Group: The primary amide group is essential for the antiarrhythmic activity. Replacement of the amide with a secondary amide or a nitrile group can reduce or abolish cardiac activity while potentially introducing other properties like anticonvulsant or analgesic effects.[3]
-
The Diisopropylamino Group: The bulky diisopropylamino group at the 4-position of the butyramide chain is also crucial for activity. Replacing this group with smaller lipophilic residues tends to decrease antiarrhythmic potency.[3][4]
-
The Phenyl and Pyridyl Rings: The presence of both the phenyl and the 2-pyridyl rings at the 2-position is a key structural requirement. The phenyl ring should generally remain unsubstituted, as substitutions can decrease cardiac activity.[3][4] The pyridyl ring is also considered essential, and substitutions on this ring are generally detrimental to antiarrhythmic efficacy.[3]
Quantitative Structure-Activity Relationship Data
| Compound | Animal Model | Arrhythmia Induction | Parameter | IC50 (µg/mL) |
| (S)-(-)-Disopyramide | Beagle Dog | Ouabain-induced Ventricular Tachycardia | Arrhythmic Ratio | 5.3 |
| (R)-(+)-Disopyramide | Beagle Dog | Ouabain-induced Ventricular Tachycardia | Arrhythmic Ratio | 11.3 |
| (S)-(-)-Disopyramide | Beagle Dog | Two-stage Coronary Ligation-induced Ventricular Tachycardia | Arrhythmic Ratio | 8.9 |
| (R)-(+)-Disopyramide | Beagle Dog | Two-stage Coronary Ligation-induced Ventricular Tachycardia | Arrhythmic Ratio | 22.2 |
Table 1: Antiarrhythmic Activity of Disopyramide Enantiomers.
Furthermore, studies on a series of 2-aryl-2-(pyridin-2-yl)acetamide analogs of disopyramide have been conducted, primarily focusing on their anticonvulsant properties. While not directly measuring antiarrhythmic activity, this research highlights how structural modifications can shift the therapeutic profile of the disopyramide scaffold.
Signaling Pathways
The primary signaling pathway for the antiarrhythmic action of disopyramide is the direct blockade of voltage-gated sodium channels in the cardiac myocyte membrane. This action leads to a cascade of electrophysiological changes that suppress arrhythmias. Disopyramide also exerts an anticholinergic effect by blocking muscarinic receptors.
Figure 1: Signaling pathway of disopyramide's antiarrhythmic and anticholinergic effects.
Experimental Protocols
The evaluation of disopyramide analogs typically involves a combination of in vivo and in vitro assays to determine their antiarrhythmic efficacy and mechanism of action.
In Vivo Models of Ventricular Arrhythmia
1. Ouabain-Induced Ventricular Tachycardia in Dogs:
-
Animal Model: Beagle dogs of either sex.
-
Anesthesia: Anesthetized with a suitable agent (e.g., pentobarbital sodium).
-
Arrhythmia Induction: A continuous intravenous infusion of ouabain is administered until a stable ventricular tachycardia is established.
-
Drug Administration: The test compound (disopyramide analog) is administered intravenously.
-
Data Acquisition: A lead II electrocardiogram (ECG) is continuously monitored.
-
Endpoint: The arrhythmic ratio (number of ectopic beats / total heart rate) is calculated. The IC50 is the plasma concentration of the drug that reduces the arrhythmic ratio by 50%.
2. Two-stage Coronary Ligation-Induced Ventricular Tachycardia in Dogs:
-
Animal Model: Beagle dogs.
-
Procedure:
-
Stage 1: The left anterior descending coronary artery is partially occluded.
-
Stage 2 (24 hours later): The artery is completely occluded, leading to myocardial infarction and subsequent ventricular arrhythmias.
-
-
Drug Administration: The test compound is administered intravenously 24 hours after the complete occlusion.
-
Data Acquisition: Continuous ECG monitoring.
-
Endpoint: The arrhythmic ratio is determined, and the IC50 is calculated as described above.
In Vitro Electrophysiological Assays
Patch-Clamp Electrophysiology for Sodium Channel Blockade:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5).
-
Method: Whole-cell patch-clamp technique is used to record sodium currents.
-
Protocol:
-
Cells are voltage-clamped at a holding potential (e.g., -120 mV).
-
Depolarizing voltage steps are applied to elicit peak sodium currents.
-
The test compound is perfused at various concentrations.
-
The inhibition of the peak sodium current is measured at each concentration.
-
-
Data Analysis: A concentration-response curve is generated to determine the IC50 value for sodium channel blockade. Different voltage protocols can be used to assess the state-dependence (resting vs. inactivated state) of the block.
Experimental Workflow
The discovery and development of novel disopyramide analogs as antiarrhythmic agents typically follow a structured experimental workflow, starting from initial screening and progressing to more complex in vivo models.
Figure 2: General experimental workflow for the discovery of disopyramide analogs.
Conclusion
The structural activity relationship of this compound analogs is centered around the key pharmacophoric elements of the parent molecule. While the available quantitative data is somewhat limited in the recent public domain, the qualitative SAR provides a strong foundation for the rational design of new antiarrhythmic agents. The experimental protocols outlined in this guide serve as a basis for the preclinical evaluation of such novel compounds. Future research should focus on generating more comprehensive quantitative SAR data to refine computational models and guide the development of safer and more effective therapies for cardiac arrhythmias.
References
- 1. Disopyramide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The anticholinergic side effects of disopyramide and controlled-release disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detrimental effects of sodium channel dysfunction on cardiomyocyte integrity and viability | NWO [nwo.nl]
Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Disopyramide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide Phosphate is a well-established Class Ia antiarrhythmic agent, primarily recognized for its blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action effectively slows the upstroke of the action potential and prolongs the refractory period, thereby suppressing cardiac arrhythmias. However, the pharmacological profile of this compound extends beyond this primary mechanism, encompassing a range of "off-target" interactions that significantly contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Key Molecular Targets Beyond Sodium Channels
This compound's pleiotropic effects stem from its interactions with several other key cardiac ion channels and receptors. These interactions are crucial for a complete understanding of its clinical utility, particularly in specific patient populations such as those with obstructive hypertrophic cardiomyopathy, as well as for anticipating and managing its potential side effects.
Potassium Channels: The hERG (Kv11.1) Channel
A significant molecular target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Inhibition of IKr by Disopyramide leads to a prolongation of the cardiac action potential duration and the QT interval on the electrocardiogram.[1][2][3]
Quantitative Data: hERG Channel Inhibition
| Parameter | Value | Cell Line | Reference |
| IC50 | 7.23 ± 0.72 µM | CHO cells transiently expressing hERG | [4] |
| IC50 | ~7 to 10 µM | HEK-293 cells expressing hERG | [1] |
Experimental Protocol: Whole-Cell Patch Clamp for hERG Current Measurement [4]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with hERG cDNA.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at 37°C. The external solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES (pH 7.2 with KOH).
-
Voltage Protocol: To elicit hERG tail currents, cells are held at a holding potential of -80 mV, depolarized to a test potential of +30 mV for a duration sufficient to induce channel opening and subsequent inactivation, and then repolarized to -40 mV to record the deactivating tail current.
-
Data Analysis: The peak tail current amplitude at -40 mV is measured before and after the application of varying concentrations of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.
Signaling Pathway: Disopyramide Action on Cardiac Action Potential
Caption: Disopyramide's dual inhibition of Na+ and K+ channels.
Muscarinic Acetylcholine Receptors
This compound exhibits significant anticholinergic (vagolytic) properties due to its antagonistic action on muscarinic acetylcholine receptors.[5][6][7] This effect can counteract the bradycardic effects of vagal stimulation and contributes to side effects such as dry mouth, blurred vision, and urinary retention. The interaction is stereoselective, with the (+)-enantiomer being more potent.
Quantitative Data: Muscarinic Receptor Binding Affinity
| Receptor Subtype/Tissue | Parameter | Value | Radioligand | Reference |
| Guinea Pig Left Atria (M2) | pKH | ~6.0 | [3H]-N-methyl scopolamine | [7] |
| Guinea Pig Submandibular Gland (M3) | pKi | ~6.0 | [3H]-N-methyl scopolamine | [7] |
| Guinea Pig Urinary Bladder (Mixed M2/M3) | pKH | ~6.0 | [3H]-N-methyl scopolamine | [7] |
Experimental Protocol: Radioligand Competition Binding Assay [7]
-
Membrane Preparation: Crude membrane fractions are prepared from the target tissues (e.g., guinea pig atria, submandibular gland, urinary bladder) through homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methyl scopolamine) and varying concentrations of unlabeled this compound.
-
Incubation and Separation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway: Muscarinic Receptor Antagonism
Caption: Disopyramide competitively antagonizes acetylcholine at muscarinic receptors.
L-type Calcium Channels and Ryanodine Receptors: Contribution to Negative Inotropy
This compound exerts a potent negative inotropic effect, leading to a reduction in myocardial contractility.[2][3][8][9][10][11][12] This is particularly relevant to its use in obstructive hypertrophic cardiomyopathy. This effect is not due to a direct interaction with myofilaments but rather a consequence of the combined inhibition of multiple ion channels, including L-type calcium channels (ICa-L), which reduces the influx of calcium, and an indirect effect on ryanodine receptors, leading to decreased sarcoplasmic reticulum calcium release.[8][9]
Quantitative Data: Effects on Calcium Handling and Contractility
| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |
| Isometric Twitch Amplitude | EC50 of 5.29 ± 1.55 µmol/l | 5 µmol/l | Intact human ventricular trabeculae | [8] |
| Ca2+ Transient Amplitude | Reduction | 5 µmol/l | Isolated human ventricular cardiomyocytes | [8] |
| L-type Ca2+ Current (ICa-L) | Inhibition | 5 µmol/l | Isolated human ventricular cardiomyocytes | [8] |
| Ca2+ Spark Frequency | Reduction | 5 µmol/l | Permeabilized human ventricular cardiomyocytes | [8] |
Experimental Protocol: Cardiomyocyte Calcium Imaging [8][13][14][15][16][17]
-
Cell Isolation and Loading: Ventricular cardiomyocytes are enzymatically isolated from myocardial tissue. The isolated cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Imaging Setup: The loaded cardiomyocytes are placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are perfused with a physiological salt solution.
-
Stimulation and Recording: Cardiomyocytes are field-stimulated at a physiological frequency. Changes in intracellular calcium concentration are recorded by capturing the fluorescence emission of the calcium indicator over time.
-
Data Analysis: The amplitude, duration, and kinetics of the calcium transients are analyzed before and after the application of this compound to quantify its effects on intracellular calcium handling.
Experimental Workflow: Investigating Negative Inotropy
Caption: Multi-level experimental approach to characterize Disopyramide's negative inotropic effects.
Conclusion
The therapeutic actions and side effect profile of this compound are a composite of its interactions with multiple molecular targets. While its sodium channel blocking activity remains its defining characteristic as a Class Ia antiarrhythmic, its effects on potassium channels, muscarinic receptors, and calcium handling are clinically significant. A thorough understanding of these off-target interactions is paramount for optimizing its clinical use, predicting patient responses, and guiding the development of future antiarrhythmic agents with improved target selectivity and safety profiles. This guide provides a foundational resource for researchers and clinicians to delve deeper into the complex pharmacology of this compound.
References
- 1. physoc.org [physoc.org]
- 2. Negative inotropic effects of disopyramide on guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of HERG potassium channel current by the class 1a antiarrhythmic agent disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding profiles of class I antiarrhythmic agents to cardiac muscarinic receptors: competitive and allosteric interactions with the receptors and their pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disopyramide and quinidine bind with inverse selectivity to muscarinic receptors in cardiac and extracardiac rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological analysis of drug interactions of disopyramide and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FilamenTech | Predicting the effects of drugs that modulate calcium transients [filamentech.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols for Testing Disopyramide Phosphate in Animal Models of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disopyramide Phosphate in established animal models of ventricular tachycardia (VT). The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the antiarrhythmic efficacy of this compound.
Introduction to this compound and Ventricular Tachycardia
Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heartbeat originating from the ventricles. If left untreated, it can lead to ventricular fibrillation and sudden cardiac death.[1] this compound is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachycardia.[1][2] It functions primarily by blocking fast sodium channels in the cardiac myocytes, thereby altering the electrical properties of the heart to suppress arrhythmias.[1][3][4][5][6] Animal models are crucial for studying the electrophysiological effects and antiarrhythmic potential of drugs like this compound before clinical application.
Mechanism of Action of this compound
Disopyramide exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) during Phase 0 of the cardiac action potential.[1][3][4][6] This action decreases the rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1][7] Consequently, the threshold for excitability is increased.[1] Disopyramide also prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac tissue.[4][5][6] This is achieved, in part, by inhibiting some potassium currents responsible for repolarization.[5][6] By prolonging the refractory period, it makes the cardiac tissue less susceptible to re-entrant arrhythmias, a common mechanism of VT.[1][2]
Additionally, Disopyramide possesses anticholinergic (vagolytic) properties and exhibits a negative inotropic effect, which can decrease myocardial contractility.[1][2][3][6]
Below is a diagram illustrating the effect of this compound on the cardiac action potential.
Figure 1. Effect of Disopyramide on the Cardiac Action Potential.
Animal Models of Ventricular Tachycardia
Several well-established animal models are utilized to study VT and the effects of antiarrhythmic drugs. The choice of model depends on the specific research question, with larger animal models often providing closer physiological relevance to humans.
Canine Models
Dogs are frequently used in cardiovascular research due to their cardiac electrophysiology being similar to that of humans.
-
Post-Myocardial Infarction (MI) Model: This is a widely used model that mimics VT seen in patients with coronary artery disease.[8]
-
Induction: A myocardial infarction is created by ligating a coronary artery, typically the left anterior descending (LAD) artery.[9] This leads to the formation of a scar and a border zone of ischemic but viable tissue, which provides the substrate for re-entrant VT.
-
VT Induction: Sustained VT can be induced by programmed electrical stimulation (PES) several days to weeks after the initial MI.[2][8]
-
-
Digitalis-Induced VT Model: This model is used to study triggered activity as a mechanism for VT.
-
Induction: Administration of a cardiac glycoside, such as ouabain, can induce delayed afterdepolarizations (DADs) and triggered VT.[10]
-
Porcine Models
Pigs are another large animal model with cardiac anatomy and physiology that closely resemble humans.
-
Myocardial Infarction Model: Similar to the canine model, MI is induced by occluding a coronary artery, often the LAD, using a balloon catheter.[3][4][11][12] This creates a substrate for re-entrant VT that can be interrogated with electrophysiological studies.[11]
Rodent Models
Rats and mice are commonly used for initial screening and for studies involving genetic modifications.
-
Coronary Artery Ligation Model (Rat): This model is analogous to the large animal MI models. The LAD is permanently ligated to create an infarct.[13][14] VT can then be induced by PES.[13]
Experimental Protocols
Detailed methodologies for inducing VT in the described animal models are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Myocardial Infarction and Programmed Electrical Stimulation in a Canine Model
-
Animal Preparation:
-
Fast the dog for 12 hours prior to surgery.
-
Anesthetize the animal (e.g., with intravenous pentobarbital sodium).
-
Intubate and provide mechanical ventilation.
-
Monitor ECG, blood pressure, and body temperature throughout the procedure.
-
-
Surgical Procedure (Coronary Artery Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Place two ligatures around the LAD. The first is tied loosely around the artery and a small needle, which is then removed. The second ligature is tied tightly 30 minutes later to create a two-stage occlusion, which can reduce acute mortality.[9]
-
Close the chest in layers.
-
Provide postoperative analgesia and care.
-
-
Electrophysiological Study (Post-MI):
-
Allow the animal to recover for 3 to 8 days.[2]
-
Under anesthesia, introduce a pacing catheter into the right ventricle via a peripheral vein.
-
Programmed Electrical Stimulation (PES) Protocol:
-
Deliver a train of 8 paced beats (S1) at a fixed cycle length.
-
Introduce a premature stimulus (S2) after the last S1 beat.
-
Decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (VERP) is reached.
-
If VT is not induced, add a second (S3) and third (S4) premature stimulus.
-
Sustained VT is defined as lasting for more than 30 seconds or requiring termination due to hemodynamic compromise.
-
-
Protocol for Myocardial Infarction in a Porcine Model
-
Animal Preparation:
-
Procedure (Coronary Artery Occlusion):
-
Under fluoroscopic guidance, advance an angioplasty balloon catheter to the mid-LAD artery.[3]
-
Inflate the balloon to occlude the artery for 120-180 minutes to induce an ischemia-reperfusion MI.[4][11]
-
Deflate the balloon and withdraw the catheter.
-
Allow the animal to recover for 6-8 weeks for the infarct to mature.[4]
-
-
VT Induction:
-
Perform PES as described in the canine protocol.
-
Protocol for Coronary Artery Ligation in a Rat Model
-
Animal Preparation:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Intubate and ventilate the animal.[14]
-
-
Surgical Procedure:
-
Perform a left thoracotomy.
-
Exteriorize the heart and identify the LAD artery.
-
Ligate the LAD with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.[14]
-
Return the heart to the chest cavity and close the incision.
-
-
VT Induction:
-
After a recovery period, induce VT using an epicardial PES protocol.[13]
-
Application of this compound in Animal Models
Drug Preparation and Administration
-
This compound can be administered intravenously or orally.
-
For intravenous administration, dissolve the compound in a suitable vehicle (e.g., sterile saline).
-
Administer as a bolus followed by a constant infusion to maintain a steady plasma concentration.
Dosing
-
Canine:
-
Intravenous doses of 0.3 to 3 mg/kg have been shown to be effective in suppressing digitalis-induced VT.[10]
-
In post-MI models, plasma levels of around 3.7 µg/ml have been associated with antiarrhythmic effects.[2]
-
Oral doses of 7.5 to 30 mg/kg three times a day have been studied for their effects on ventricular function.[15]
-
Data Presentation: Efficacy of this compound in Canine Models of VT
The following tables summarize the quantitative effects of this compound in canine models of ventricular tachycardia.
Table 1: Effect of Disopyramide on VT Inducibility in a Canine Post-MI Model
| Treatment Group | Number of Animals | Sustained VT Induced (Pre-drug) | Sustained VT Induced (Post-disopyramide) | Non-sustained VT Induced (Pre-drug) | Non-sustained VT Induced (Post-disopyramide) |
| Disopyramide | 11 | 4 | 3 (1 prevented) | 7 | 4 (3 prevented) |
Data adapted from a study in conscious dogs 3-8 days post-MI.[2]
Table 2: Electrophysiological Effects of Disopyramide in a Canine Post-MI Model
| Parameter | Pre-disopyramide (mean ± SD) | Post-disopyramide (mean ± SD) | Percent Change |
| VT Cycle Length (sustained) | 173 ± 14 ms | Increased by >30% in 2/4 dogs | >30% |
| VT Cycle Length (non-sustained) | 136 ± 18 ms | Increased by >30% in 2/7 dogs | >30% |
| Refractoriness in Infarct Zone | N/A | N/A | 38-53% increase |
| Ventricular Effective Refractory Period | N/A | N/A | 13 ± 12% increase |
| QRS Duration | N/A | N/A | Prolonged at high doses |
| QT Interval | N/A | N/A | Prolonged at intermediate and high doses |
Data compiled from studies in canine post-MI models.[2][15]
Table 3: Dose-Dependent Effects of Oral Disopyramide on Canine Ventricular Function
| Parameter | 7.5 mg/kg | 15 mg/kg | 30 mg/kg |
| PQ Interval | Prolonged | Prolonged | Prolonged |
| QRS Complex | No significant change | No significant change | Prolonged |
| QT Interval | No significant change | Prolonged | Prolonged |
| Left Ventricular Pre-ejection Period | Prolonged | Prolonged | Prolonged |
| Left Ventricular Ejection Time | No significant change | No significant change | Shortened |
| % Shortening Fraction of Left Ventricle | No significant change | Decreased | Decreased |
Data from a study in healthy, awake dogs.[15]
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antiarrhythmic efficacy of a test compound like this compound.
Figure 2. General Experimental Workflow for Testing this compound.
Signaling Pathway of Ventricular Tachycardia and Disopyramide's Intervention
The diagram below illustrates a simplified representation of the ionic currents involved in the ventricular action potential and how Disopyramide's sodium channel blockade can interrupt a re-entrant circuit, a common mechanism of VT.
Figure 3. Disopyramide's Role in Terminating Re-entrant VT.
References
- 1. Disopyramide - Wikipedia [en.wikipedia.org]
- 2. Actions of disopyramide on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. jacc.org [jacc.org]
- 5. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Recent advances in antiarrhythmic drug research: studies in chronic canine myocardial infarction-ventricular tachyarrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental evaluation of anti arrhythmic drugs | PPTX [slideshare.net]
- 10. Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A swine model of infarct-related reentrant ventricular tachycardia: Electroanatomic, magnetic resonance, and histopathological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of a Modified Anaesthetic Protocol on Animal Survival and the Characteristics of Ventricular Arrhythmias in the Course of Acute Myocardial Infarction in a Domestic Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of disopyramide on the electrocardiogram and ventricular function in the unanesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Disopyramide Phosphate's Ion Channel Blockade Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs its duration. Additionally, disopyramide has been shown to interact with other ion channels, including potassium and calcium channels, contributing to its overall electrophysiological profile and therapeutic effects, as well as potential proarrhythmic risks.[1][2]
Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of drugs with ion channels at the molecular level.[3][4] This technique allows for precise control of the cell membrane potential while recording the ionic currents flowing through specific channel types. Such detailed analysis is crucial for understanding a drug's mechanism of action, determining its potency and kinetics of channel blockade, and assessing its potential for cardiotoxicity.
These application notes provide detailed protocols for investigating the effects of Disopyramide Phosphate on key cardiac ion channels—specifically voltage-gated sodium (Nav1.5), hERG potassium (Kv11.1), and L-type calcium (CaV1.2) channels—using the whole-cell patch-clamp technique.
Summary of this compound's Ion Channel Blockade
The following table summarizes the quantitative data on this compound's blockade of various cardiac ion channels, providing a comparative overview of its effects.
| Ion Channel | Parameter | Value | Cell Type | Reference |
| hERG (Kv11.1) | IC50 | 7.3 µM | HEK-293 | [2] |
| IC50 (S+ enantiomer) | 3.9 µM | HEK-293 | ||
| IC50 (R- enantiomer) | 12.9 µM | HEK-293 | ||
| Nav1.5 | Association Rate (k_on) | ~10 x 10^6 M⁻¹s⁻¹ (at -20 mV) | Rabbit Ventricular Myocytes | [5] |
| Use-dependent block | Develops in two exponential functions | Guinea Pig Ventricular Myocytes | [6] | |
| Kv1.5 | IC50 | 22-fold increase with Val512Ala mutation | HEK-293 | [7] |
| L-type Ca2+ (CaV1.2) | Effect | Reduces L-type Ca2+ current | Human Cardiomyocytes from HCM patients | [2] |
| Reduces amplitude of Ca2+ transients | Human Cardiomyocytes from HCM patients | [2] |
Experimental Protocols
These protocols are intended for use with mammalian cell lines stably expressing the ion channel of interest (e.g., HEK-293 or CHO cells) or isolated primary cardiomyocytes.
Materials and Reagents
Extracellular (Bath) Solution:
-
For Nav1.5 and CaV1.2 currents:
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH
-
Osmolality adjusted to ~320 mOsm with sucrose
-
-
For hERG (IKr) currents:
-
NaCl: 137 mM
-
KCl: 4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH
-
Osmolality adjusted to ~320 mOsm with sucrose
-
Intracellular (Pipette) Solution:
-
For Nav1.5 currents:
-
CsF: 120 mM
-
CsCl: 20 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 5 mM
-
pH adjusted to 7.2 with CsOH
-
Osmolality adjusted to ~310 mOsm with sucrose
-
-
For hERG and CaV1.2 currents:
-
K-Aspartate (or K-Gluconate): 120 mM
-
KCl: 20 mM
-
MgCl2: 1 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 5 mM
-
GTP-Tris: 0.1 mM
-
pH adjusted to 7.2 with KOH
-
Osmolality adjusted to ~310 mOsm with sucrose
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in deionized water or an appropriate solvent.
-
Further dilute to the desired final concentrations in the extracellular solution on the day of the experiment.
Experimental Workflow for Patch-Clamp Recording
Protocol 1: Investigating Tonic Block of Nav1.5 Channels
This protocol is designed to determine the concentration-dependent inhibition of the peak sodium current by Disopyramide.
-
Establish Whole-Cell Configuration: Follow the standard procedure to obtain a stable whole-cell recording.
-
Holding Potential: Clamp the cell at a hyperpolarized potential of -120 mV to ensure the majority of sodium channels are in the resting, closed state.
-
Voltage Protocol:
-
From the holding potential of -120 mV, apply a 500 ms pre-pulse to -140 mV to ensure complete recovery from any inactivation.
-
Apply a 50 ms test pulse to -20 mV to elicit the peak inward sodium current.
-
Return to the holding potential of -120 mV.
-
This protocol should be repeated at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
-
Data Acquisition:
-
Record baseline currents in the control extracellular solution until a stable peak current is observed.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the peak inward current at each concentration.
-
Perform a washout with the control solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence (I_control) and presence (I_drug) of Disopyramide.
-
Calculate the percentage of block for each concentration: % Block = (1 - (I_drug / I_control)) * 100.
-
Plot the percentage of block against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
Protocol 2: Characterizing Use-Dependent Block of Nav1.5 Channels
This protocol assesses the frequency-dependent block of sodium channels by Disopyramide, a characteristic feature of open/inactivated state blockers.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording.
-
Holding Potential: Hold the cell at -100 mV.
-
Voltage Protocol:
-
Apply a train of depolarizing pulses to -20 mV for 20-50 ms from the holding potential.
-
Apply this pulse train at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
-
Data Acquisition:
-
Record the peak inward current for each pulse in the train under control conditions.
-
Apply a single, clinically relevant concentration of this compound and allow it to equilibrate.
-
Repeat the pulse train stimulation at various frequencies and record the current responses.
-
-
Data Analysis:
-
For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current against the pulse number for both control and drug conditions.
-
A more rapid decay in the peak current during the pulse train in the presence of Disopyramide indicates use-dependent block.
-
The time course of the onset of block can be fitted with an exponential function to determine the rate of block development.
-
To assess recovery from block, a two-pulse protocol can be used where the interval between the two pulses is varied.
-
Protocol 3: Determining IC50 for hERG (IKr) Channel Blockade
This protocol is designed to measure the inhibitory effect of Disopyramide on the hERG potassium channel current.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording.
-
Holding Potential: Clamp the cell at -80 mV.
-
Voltage Protocol:
-
From the holding potential, depolarize the cell to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current, which is a measure of the hERG current.
-
Return to the holding potential of -80 mV.
-
Apply this protocol at a regular interval (e.g., every 10-15 seconds).
-
-
Data Acquisition:
-
Record stable baseline tail currents in the control solution.
-
Apply cumulative concentrations of this compound, allowing for steady-state block at each concentration.
-
Record the tail current at each concentration.
-
Perform a final washout step.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV in the absence and presence of the drug.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
-
Protocol 4: Assessing L-type Calcium Channel (CaV1.2) Blockade
This protocol evaluates the effect of Disopyramide on the L-type calcium current.
-
Establish Whole-Cell Configuration: Obtain a stable whole-cell recording.
-
Holding Potential: Hold the cell at -80 mV. To inactivate sodium channels and isolate the calcium current, a pre-pulse to -40 mV for 500ms can be used before the test pulse.
-
Voltage Protocol:
-
From the holding potential (or after the inactivating pre-pulse), apply a test pulse to +10 mV for 200 ms to elicit the peak inward calcium current.
-
Return to the holding potential.
-
Repeat this protocol at a low frequency (e.g., 0.1 Hz).
-
-
Data Acquisition:
-
Record stable baseline calcium currents.
-
Apply different concentrations of this compound and record the steady-state current at each concentration.
-
Perform a washout.
-
-
Data Analysis:
-
Measure the peak inward calcium current.
-
Calculate the percentage of block and determine the IC50 value as described for the other channel types.
-
Signaling Pathway and Mechanism of Action
Data Analysis and Interpretation
-
Concentration-Response Curves: The relationship between the drug concentration and the percentage of channel block is typically sigmoidal. The IC50 value, representing the concentration at which 50% of the current is inhibited, is a key measure of drug potency.
-
Kinetics of Block: For state-dependent blockers like Disopyramide, analyzing the onset and offset of the block provides insights into the binding and unbinding rates of the drug to different channel states (resting, open, inactivated). This is crucial for understanding its effects at different heart rates.
-
Voltage-Dependence: The degree of block may vary with the membrane potential. Constructing an I-V (current-voltage) relationship in the presence and absence of the drug can reveal this voltage-dependence.
Troubleshooting
-
Unstable Recordings: Ensure proper sealing (>1 GΩ) and low series resistance. Use fresh solutions and healthy cells.
-
No Drug Effect: Verify the concentration and stability of the Disopyramide solution. Ensure the correct voltage protocol is being used to elicit the target current.
-
High Variability: Cell-to-cell variability is common. Record from a sufficient number of cells (n > 5) for each data point to ensure statistical significance. The use of automated patch-clamp systems can help increase throughput and reduce variability.
By following these detailed protocols, researchers can effectively utilize patch-clamp techniques to thoroughly characterize the ion channel blocking properties of this compound, contributing to a better understanding of its therapeutic and potential proarrhythmic mechanisms.
References
- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Kv1.5 open channel block by the antiarrhythmic drug disopyramide: molecular determinants of block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Method for the Determination of Disopyramide and its Principal Metabolite
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive gas chromatography (GC) method for the simultaneous quantification of disopyramide and its primary active metabolite, mono-N-dealkylated disopyramide, in human serum. Disopyramide is a Class Ia antiarrhythmic agent, and monitoring its levels, along with its metabolite, is crucial for therapeutic drug monitoring and pharmacokinetic studies. This method utilizes liquid-liquid extraction for sample clean-up followed by analysis using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) for selective and sensitive detection. The described protocol provides excellent linearity, precision, and accuracy, making it suitable for research, clinical, and drug development applications.
Introduction
Disopyramide is a widely prescribed antiarrhythmic drug for the treatment of ventricular arrhythmias. The therapeutic efficacy and potential toxicity of disopyramide are related to its plasma concentration. The drug is primarily metabolized in the liver via N-dealkylation to form its major active metabolite, mono-N-dealkylated disopyramide (MND).[1] This metabolite exhibits antiarrhythmic activity and its concentration can be pharmacologically significant. Therefore, a reliable analytical method for the simultaneous determination of both disopyramide and MND is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. Gas chromatography, particularly with a nitrogen-phosphorus detector, offers high selectivity and sensitivity for the analysis of nitrogen-containing compounds like disopyramide and its metabolite in complex biological matrices.
Metabolic Pathway of Disopyramide
Disopyramide undergoes hepatic metabolism, with the primary pathway being N-dealkylation of one of the isopropyl groups to form mono-N-dealkylated disopyramide.[1] This process is catalyzed by cytochrome P450 enzymes.
References
Application Notes and Protocols for Evaluating the Antiarrhythmic Effects of Disopyramide Phosphate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide Phosphate is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast sodium channels (INa) within myocardial cells, leading to a decreased rate of depolarization (Phase 0) of the cardiac action potential.[1] Additionally, Disopyramide affects potassium currents, contributing to a prolongation of the action potential duration (APD).[1] These actions collectively stabilize the cardiac membrane and suppress ectopic pacemaker activity.[1] This document provides detailed protocols for in vitro cell culture assays to characterize the electrophysiological and antiarrhythmic properties of this compound, primarily using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Mechanism of Action: Ion Channel Interactions
Disopyramide exerts its antiarrhythmic effects through modulation of several key cardiac ion channels. As a Class Ia antiarrhythmic drug, its principal target is the voltage-gated sodium channel, particularly the Nav1.5 subtype, which is responsible for the rapid upstroke of the cardiac action potential.[1] By blocking these channels, Disopyramide reduces the influx of sodium ions, thereby slowing conduction velocity.[1]
Furthermore, Disopyramide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[3][4] This action contributes to the prolongation of the repolarization phase (Phase 3) of the action potential.[1] The dual blockade of sodium and potassium channels is a hallmark of Class Ia antiarrhythmic agents.[1] Some studies also suggest that Disopyramide can affect other currents, including the L-type calcium current (ICa-L) and the late sodium current (INaL), particularly at higher concentrations.[5][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key cardiac ion channels and electrophysiological parameters as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |
| hERG (IKr) | HEK-293 | Whole-cell Patch Clamp | 7.3 | [3] |
| Nav1.5 (Peak INa) | HEK-293 | Whole-cell Patch Clamp | 28.9 | [7] |
| Nav1.5 (Late INa) | HEK-293 | Whole-cell Patch Clamp | 12.2 | [7] |
Table 2: Electrophysiological Effects of this compound in Cardiomyocytes
| Parameter | Cell Type | Concentration (µM) | Effect | Reference |
| Action Potential Duration (APD) | Human iPSC-CMs | 10 | Prolonged | [6] |
| Maximum Upstroke Velocity (dV/dtmax) | Human iPSC-CMs | 10 | Reduced | [6] |
| Calcium Transient Amplitude | Human Cardiomyocytes | 5 | Reduced | [5] |
| Calcium Transient Duration | Human iPSC-CMs | 10 | No significant change | [8] |
| Corrected QT Interval (QTc) | Human (in vivo) | N/A | Increased by ~27 ms | [5] |
| QRS Duration | Human (in vivo) | N/A | Prolonged | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the antiarrhythmic effects of this compound.
Patch-Clamp Electrophysiology Assay
This protocol is designed to measure the effects of this compound on specific ion channel currents (e.g., INa, IKr) and the action potential of single iPSC-CMs.
Materials:
-
Cultured iPSC-CMs on glass coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution for INa (in mM): 10 NaCl, 130 CsF, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Internal solution for IKr (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Culture iPSC-CMs on coverslips until they form a confluent, spontaneously beating monolayer.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with iPSC-CMs to the recording chamber on the microscope stage and perfuse with external solution at 37°C.
-
Approach a single cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for INa:
-
Hold the cell at a potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
Record baseline currents.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) and repeat the voltage protocol at each concentration.
-
-
Voltage-Clamp Protocol for IKr:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the IKr tail current.
-
Record baseline currents.
-
Perfuse with increasing concentrations of this compound and record the effect on the IKr tail current.
-
-
Current-Clamp Protocol for Action Potentials:
-
Switch to current-clamp mode and record spontaneous action potentials or pace the cells at 1 Hz.
-
Record baseline action potential parameters (APD at 50% and 90% repolarization, dV/dtmax, resting membrane potential).
-
Perfuse with a therapeutic concentration of this compound (e.g., 10 µM) and record the changes in action potential morphology.
-
-
Data Analysis:
-
Measure the peak current for INa and the tail current for IKr at each drug concentration.
-
Plot concentration-response curves and fit with a Hill equation to determine IC50 values.
-
Analyze changes in action potential parameters.
-
Calcium Transient Assay
This assay measures the effect of this compound on the intracellular calcium cycling of iPSC-CMs, which is an important indicator of excitation-contraction coupling and can reveal pro-arrhythmic potential.[9]
Materials:
-
iPSC-CMs cultured in 96-well black, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Cal-520 AM)[10]
-
Pluronic F-127
-
Tyrode's solution (as in the patch-clamp protocol)
-
High-throughput fluorescence plate reader with kinetic reading capabilities
-
This compound stock solution
Procedure:
-
Cell Plating: Seed iPSC-CMs into a 96-well plate at a density that forms a confluent, synchronously beating monolayer.[10]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Cal-520 AM) and Pluronic F-127 in Tyrode's solution.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes.[9]
-
Wash the cells with Tyrode's solution to remove excess dye.
-
-
Compound Addition:
-
Add Tyrode's solution containing various concentrations of this compound to the wells. Include vehicle control wells (e.g., DMSO).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader maintained at 37°C.
-
Record the baseline calcium transients for a few minutes.
-
After a 15-30 minute incubation with the drug, record the calcium transients again.[10]
-
-
Data Analysis:
-
Analyze the recorded traces to determine parameters such as:
-
Beating rate
-
Calcium transient amplitude
-
Calcium transient duration at 90% decay (CTD90)
-
Presence of arrhythmic events like early after-depolarizations (EADs) or irregular rhythms.
-
-
Multi-Electrode Array (MEA) Assay
The MEA assay provides a non-invasive method to measure the extracellular field potentials from a population of iPSC-CMs, allowing for the assessment of drug effects on conduction and arrhythmogenicity in a networked cell system.[11]
Materials:
-
MEA plates (e.g., 48-well) with embedded microelectrodes
-
MEA recording system and software
-
iPSC-CMs
-
Culture medium
-
This compound stock solution
Procedure:
-
Cell Plating:
-
Coat the MEA plate with an extracellular matrix protein (e.g., fibronectin).
-
Seed iPSC-CMs onto the MEA plate and culture until a functional, spontaneously beating syncytium is formed over the electrodes.
-
-
MEA Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate at 37°C.
-
Record the baseline spontaneous field potentials for 5-10 minutes.
-
-
Compound Application:
-
Add increasing concentrations of this compound to the wells, with a sufficient incubation time (e.g., 15-30 minutes) between each concentration to allow for steady-state effects.
-
-
Data Acquisition:
-
Record the field potentials after each compound addition.
-
-
Data Analysis:
-
Analyze the field potential waveforms to extract key parameters, including:
-
Beat rate
-
Field potential duration (FPD), an analogue of the QT interval
-
Conduction velocity (measured across multiple electrodes)
-
Arrhythmic events (e.g., ectopic beats, tachycardia).
-
-
Conclusion
The described in vitro assays using iPSC-CMs provide a powerful platform for characterizing the antiarrhythmic properties of this compound. By combining patch-clamp electrophysiology for detailed ion channel analysis, calcium transient imaging for assessing excitation-contraction coupling, and MEA for network-level electrophysiology, researchers can obtain a comprehensive understanding of the drug's mechanism of action and its potential for both therapeutic efficacy and pro-arrhythmic risk. These detailed protocols serve as a guide for the preclinical evaluation of this compound and other antiarrhythmic compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Molecular determinants of hERG potassium channel inhibition by disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Mechanisms of Disopyramide Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identifying Acute Cardiac Hazard in Early Drug Discovery Using a Calcium Transient High-Throughput Assay in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 11. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for Electrophysiology Studies of Disopyramide Phosphate using a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide Phosphate is a Class IA antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) and inhibition of potassium currents (IKr) within cardiomyocytes.[2][3] This dual action leads to a decrease in the upstroke velocity of the action potential (Phase 0), prolongation of the action potential duration (APD), and an extended refractory period, thereby stabilizing the cardiac membrane and suppressing ectopic pacemaker activity.[2][3]
The Langendorff-perfused isolated heart model is a robust ex vivo technique that allows for the detailed investigation of the electrophysiological and hemodynamic effects of pharmacological agents on the heart in the absence of systemic neural and hormonal influences.[4] This preparation involves retrogradely perfusing the heart through the aorta, which forces the perfusate into the coronary arteries, thus maintaining the viability and function of the myocardium. This controlled environment is ideal for assessing the direct cardiac effects of compounds like this compound.
These application notes provide a comprehensive protocol for utilizing the Langendorff-perfused heart model to study the electrophysiological effects of this compound. Detailed methodologies for heart isolation, perfusion, drug administration, and data acquisition are presented, along with expected quantitative data and visualizations of the experimental workflow and the drug's mechanism of action.
Mechanism of Action of this compound
Disopyramide exerts its antiarrhythmic effects by modulating the activity of key ion channels in cardiomyocytes. As a Class IA antiarrhythmic, it primarily targets and blocks the fast voltage-gated sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting this inward sodium current, Disopyramide slows the rate of depolarization, which manifests as a widening of the QRS complex on an electrocardiogram (ECG).[5]
Furthermore, Disopyramide also blocks the rapid component of the delayed rectifier potassium current (IKr).[1] This inhibition of outward potassium flow during repolarization (Phase 3) leads to a prolongation of the action potential duration (APD). This effect is reflected as a prolongation of the QT interval on the ECG.[1] The combined effects on sodium and potassium channels increase the effective refractory period of cardiac tissue, making it less susceptible to re-entrant arrhythmias.
Additionally, Disopyramide exhibits anticholinergic (vagolytic) properties, which can influence heart rate and atrioventricular (AV) conduction.[1]
Experimental Protocols
This section outlines the detailed procedures for conducting electrophysiology studies of this compound using a Langendorff-perfused heart model, primarily adapted for a rabbit or guinea pig heart.
Langendorff Perfusion System Setup
Apparatus:
-
Langendorff apparatus with a water-jacketed heart chamber, aortic cannula, and bubble trap.
-
Peristaltic pump for constant flow perfusion.
-
Heated water circulator to maintain temperature at 37°C.
-
Reservoir for Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.
-
Pressure transducer to monitor perfusion pressure.
-
ECG electrodes and amplifier.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
(Optional) Microelectrodes for intracellular action potential recordings.
-
(Optional) Left ventricular balloon catheter and pressure transducer for hemodynamic assessment.
Krebs-Henseleit Buffer (in mM):
-
NaCl: 118.0
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.0
-
The solution should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[6]
Heart Isolation and Cannulation
-
Animal Preparation: Anesthetize the animal (e.g., rabbit or guinea pig) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin (e.g., 1000 IU/kg, intraperitoneally) to prevent blood clotting.
-
Thoracotomy: Perform a midline thoracotomy to expose the heart and great vessels.
-
Heart Excision: Rapidly excise the heart by transecting the aorta and pulmonary artery. Immediately place the heart in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture.
-
Initiate Perfusion: Start retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 20-30 mL/min for a rabbit heart, adjust for guinea pig) or constant pressure (e.g., 60-80 mmHg). Ensure the perfusate is flowing freely and that there are no air bubbles in the system. The heart should resume spontaneous contractions.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, ECG, and perfusion pressure to ensure a stable baseline.
Drug Administration and Data Acquisition
-
Baseline Recording: After stabilization, record baseline electrophysiological parameters for at least 10 minutes. This includes:
-
ECG: Record a continuous ECG to determine Heart Rate (HR), PR interval, QRS duration, and QT interval.
-
Action Potentials (Optional): If using microelectrodes, record action potentials from the ventricular epicardium to measure Action Potential Duration at 90% repolarization (APD90).
-
-
Disopyramide Perfusion: Introduce this compound into the Krebs-Henseleit buffer at increasing concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM). The drug can be added to the main reservoir or infused into the perfusion line just before the heart.
-
Data Recording at Each Concentration: Perfuse the heart with each concentration for a sufficient period (e.g., 10-15 minutes) to allow for equilibration and a steady-state effect. Record all electrophysiological parameters continuously during this period.
-
Washout: After the highest concentration, switch back to the drug-free Krebs-Henseleit buffer and perfuse for a washout period of at least 20-30 minutes to observe the reversibility of the drug's effects.
-
Final Recording: Record all parameters during the washout period.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters in a Langendorff-perfused heart model. The data presented here are synthesized from various studies on isolated cardiac preparations and clinical investigations, as a comprehensive dataset from a single Langendorff study was not available in the public domain. The values should be considered illustrative of the expected trends.
Table 1: Effects of this compound on ECG Parameters
| Parameter | Baseline (Mean ± SD) | 3 µM Disopyramide (Mean ± SD) | 10 µM Disopyramide (Mean ± SD) | 30 µM Disopyramide (Mean ± SD) |
| Heart Rate (bpm) | 180 ± 15 | 175 ± 14 | 168 ± 16 | 155 ± 18 |
| PR Interval (ms) | 85 ± 5 | 90 ± 6 | 98 ± 7 | 110 ± 8 |
| QRS Duration (ms) | 40 ± 3 | 44 ± 4 | 50 ± 5 | 60 ± 6 |
| QT Interval (ms) | 200 ± 10 | 215 ± 12 | 235 ± 14 | 260 ± 16 |
| QTc (Bazett) (ms) | 316 ± 16 | 340 ± 18 | 375 ± 20 | 420 ± 22 |
Note: Baseline values are typical for a guinea pig heart. QTc is calculated using Bazett's formula (QTc = QT / √RR). The expected trend is a dose-dependent decrease in heart rate and prolongation of PR, QRS, and QT intervals.[3][5]
Table 2: Effects of this compound on Action Potential Duration
| Parameter | Baseline (Mean ± SD) | 3 µM Disopyramide (Mean ± SD) | 10 µM Disopyramide (Mean ± SD) | 30 µM Disopyramide (Mean ± SD) |
| APD90 (ms) | 150 ± 8 | 160 ± 9 | 175 ± 11 | 195 ± 13 |
Note: APD90 (Action Potential Duration at 90% repolarization) is expected to show a concentration-dependent prolongation due to the blockade of IKr.[7]
Conclusion
The Langendorff-perfused heart model provides a powerful and controlled environment for investigating the direct electrophysiological effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the drug's impact on heart rate, cardiac conduction, and repolarization. The expected dose-dependent prolongation of PR, QRS, and QT intervals, along with an increase in action potential duration, aligns with the known mechanism of action of Disopyramide as a sodium and potassium channel blocker. These studies are crucial for understanding the therapeutic and potential proarrhythmic effects of Disopyramide and for the development of safer and more effective antiarrhythmic drugs.
References
- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Concentration-response relationships of disopyramide in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen demand of perfused heart preparations: how electromechanical function and inadequate oxygenation affect physiology and optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the acute electrophysiological and cardiovascular action of disopyramide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Use of Disopyramide Phosphate in Induced Pluripotent Stem Cell-Derived Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for studying cardiac physiology, disease modeling, and drug screening. Disopyramide Phosphate, a Class Ia antiarrhythmic agent, is utilized in clinical practice for the management of ventricular arrhythmias and has shown efficacy in specific cardiomyopathies.[1][2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in iPSC-CMs to investigate its electrophysiological and contractile effects.
Disopyramide primarily acts by blocking the fast sodium channels (INa) in cardiomyocytes, which decreases the upstroke velocity (Phase 0) of the cardiac action potential.[1][2][6][7] It also inhibits potassium currents, leading to a prolongation of the action potential duration (APD).[6] Additionally, disopyramide exhibits anticholinergic properties and a negative inotropic effect, reducing myocardial contractility.[1][2][8] In the context of iPSC-CMs, disopyramide has been shown to prolong APD and suppress arrhythmic events, making it a valuable tool for studying arrhythmia mechanisms and testing antiarrhythmic drug efficacy.[9][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of iPSC-CMs as reported in the literature.
Table 1: Effect of Disopyramide on Action Potential Parameters in Short QT Syndrome Type 1 (SQTS1) iPSC-CMs
| Concentration | APD50 | APD90 | Resting Potential (RP) | Action Potential Amplitude (APA) | Maximal Upstroke Velocity (Vmax) |
| Control | Baseline | Baseline | No significant change | No significant change | Baseline |
| 3 µM | Not specified | Not specified | No significant change | No significant change | Not specified |
| 10 µM | Significantly prolonged | Prolonged | No significant change | No significant change | Reduced |
| 30 µM | Not specified | Prolonged | No significant change | No significant change | Reduced |
Data adapted from studies on iPSC-CMs from a patient with Short QT Syndrome Type 1.[9][11][12][13]
Table 2: Effect of Disopyramide on Ion Currents in Healthy and SQTS1 iPSC-CMs
| Ion Current | Effect in Healthy iPSC-CMs | Effect in SQTS1 iPSC-CMs |
| Peak INa | Reduced | Not specified |
| Late INa | Enhanced | Enhanced |
| ICa-L | Reduced | Enhanced |
| IKr | Reduced | No effect |
| IKs | No effect | No effect |
| IKATP | No effect | No effect |
| ISK | Reduced | Reduced |
| INCX | Enhanced | Enhanced |
Data compiled from studies investigating the ionic mechanisms of disopyramide.[9][10][12][14]
Table 3: Effect of Disopyramide (5 µmol/l) on Calcium Transients in Obstructive Hypertrophic Cardiomyopathy (HCM) Cardiomyocytes
| Parameter | Effect |
| Ca2+ Transient Amplitude | Reduced at all frequencies |
| Diastolic Ca2+ Concentration | Reduced |
| Ca2+ Transient Rise | Hastened |
| Ca2+ Transient Decay | Hastened |
Data from a translational study on cardiomyocytes from surgical myectomy patients with obstructive HCM.[8]
Experimental Protocols
Protocol 1: Electrophysiological Recording of iPSC-CMs using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to measure the effects of this compound on the action potentials of iPSC-CMs.
Materials:
-
iPSC-CMs cultured on glass coverslips
-
External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose, bubbled with 95% O2 and 5% CO2 (pH 7.4)
-
Internal solution (in mM): 126 K-gluconate, 4 KCl, 4 MgCl2, 2 BAPTA, 4 Mg-ATP, 0.4 Na-ATP (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Preparation:
-
Place a coverslip with spontaneously beating iPSC-CMs in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at 30-33°C.
-
Pull glass pipettes to a resistance of 3.5-6 MΩ when filled with the internal solution.
-
-
Recording:
-
Approach a single, spontaneously beating iPSC-CM with the patch pipette.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record spontaneous action potentials.
-
Record baseline activity for at least 3 minutes.
-
-
Drug Application:
-
Prepare working concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) by diluting the stock solution in the external solution.
-
Perfuse the chamber with the lowest concentration of disopyramide for at least 3 minutes to allow for drug equilibration.
-
Record action potentials in the presence of the drug.
-
Sequentially apply increasing concentrations of disopyramide, allowing for equilibration at each step.
-
-
Data Analysis:
-
Analyze the recorded action potentials to determine parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, action potential amplitude, and maximum upstroke velocity (Vmax).
-
Compare the parameters before and after drug application.
-
Protocol 2: Calcium Imaging in iPSC-CMs
This protocol describes how to measure changes in intracellular calcium transients in iPSC-CMs in response to this compound.
Materials:
-
iPSC-CMs cultured on glass coverslips
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the iPSC-CMs with the loading solution for 20-30 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Place the coverslip in a perfusion chamber on the confocal microscope stage maintained at 37°C.
-
Acquire baseline calcium transients from spontaneously contracting cells using line-scan mode to achieve high temporal resolution.
-
-
Drug Application:
-
Perfuse the chamber with a working concentration of this compound (e.g., 5 µM) in HBSS.
-
Allow for a 3-5 minute incubation period.
-
Record calcium transients in the presence of the drug.
-
-
Data Analysis:
-
Analyze the recorded calcium transients to measure parameters such as transient amplitude, diastolic calcium level, time to peak (rise time), and decay kinetics.
-
Compare these parameters before and after the application of disopyramide.
-
Visualizations
Caption: Mechanism of action of this compound on iPSC-CM ion channels.
Caption: Experimental workflow for assessing Disopyramide's effects on iPSC-CMs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Disopyramide - Wikipedia [en.wikipedia.org]
- 3. Disopyramide for Hypertrophic Cardiomyopathy: A Pragmatic Reappraisal of an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disopyramide for Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionic Mechanisms of Disopyramide Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Mechanisms of Disopyramide Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disopyramide Phosphate Dosage for In Vitro Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Disopyramide Phosphate in in vitro electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro electrophysiology experiments?
This compound is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the cardiac membrane, which slows the upstroke velocity (Phase 0) of the cardiac action potential.[1][2] It also blocks potassium channels, prolonging the duration of the action potential.[1] Additionally, this compound exhibits anticholinergic (vagolytic) and negative inotropic effects.[2][3]
Q2: What is a typical working concentration range for this compound in in vitro studies?
A common starting concentration for in vitro experiments, such as those using isolated cardiomyocytes, is 5 µmol/L.[4] The therapeutic plasma levels in humans are typically between 2 to 4 mcg/mL.[3] However, the optimal concentration will depend on the specific cell type and the ion channel being investigated. It is always recommended to perform a concentration-response curve to determine the IC50 for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is freely soluble in water.[5] It can also be dissolved in DMSO. For a 1 mM stock solution, you can dissolve the appropriate mass of this compound in the chosen solvent. For example, to make a 10 mg/mL stock solution in cherry syrup, the contents of a capsule can be used.[3] When using DMSO, it's important to use a newly opened container as hygroscopic DMSO can affect solubility.[6] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[6]
Q4: What is a suitable vehicle control for this compound experiments?
The vehicle control should be the solvent used to dissolve the this compound. If you are using water as the solvent, then the vehicle control would be the same volume of water added to your experimental preparation. If using DMSO, the final concentration of DMSO in the experimental solution should be kept low (typically ≤0.1%) and the same concentration should be used as the vehicle control.
Troubleshooting Guide
Problem 1: I am not observing the expected electrophysiological effect of this compound (e.g., no reduction in sodium current).
-
Question: Did you use the correct concentration range?
-
Answer: Verify that the concentration of this compound is appropriate for the target ion channel and cell type. A concentration that is too low may not elicit a measurable response. Consider performing a concentration-response curve to determine the optimal concentration. A starting concentration of 5 µmol/L has been used in isolated cardiomyocytes.[4]
-
-
Question: Is your stock solution properly prepared and stored?
-
Answer: Ensure that the this compound was fully dissolved and that the stock solution has been stored correctly to prevent degradation. Aqueous solutions may have a shorter shelf life than DMSO stocks stored at low temperatures.
-
-
Question: Is the drug reaching the target site?
-
Answer: Inadequate perfusion of the recording chamber can prevent the drug from reaching the cells. Ensure your perfusion system is working correctly and that the flow rate is sufficient to allow for complete exchange of the bath solution.
-
-
Question: Are your cells healthy?
-
Answer: Unhealthy cells may not respond appropriately to drug application. Monitor the health of your cells throughout the experiment by observing their morphology and resting membrane potential.
-
Problem 2: I am observing unexpected off-target effects.
-
Question: Are you aware of the multiple ion channel effects of this compound?
-
Answer: Disopyramide is not a highly specific sodium channel blocker. It is known to block potassium channels as well, which can lead to a prolongation of the action potential duration.[1] It also has anticholinergic properties.[2] These additional effects should be considered when interpreting your data.
-
-
Question: Could the vehicle be causing the effect?
-
Answer: If using a solvent like DMSO, ensure the final concentration is low (e.g., ≤0.1%) and that you have performed a vehicle-only control to rule out any effects of the solvent itself.
-
Problem 3: The effect of this compound is not washing out completely.
-
Question: How long is your washout period?
-
Answer: A washout period of at least 5 minutes has been shown to be effective in isolated cardiomyocytes.[4] However, the required washout time can vary depending on the experimental setup and the concentration of the drug used.
-
-
Question: Is your perfusion system efficient?
-
Answer: Ensure a continuous and adequate flow of drug-free solution over the cells to facilitate complete washout. Check for any "dead spaces" in your recording chamber where the drug may not be effectively cleared.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (Negative Inotropic Effect) | 5.29 ± 1.55 µmol/L | Intact contracting trabeculae | [5] |
| IC50 (hERG/potassium channels) | 7.23 µM | Not specified | [6] |
| Working Concentration | 5 µmol/L | Isolated cardiomyocytes and trabeculae | [4] |
| Therapeutic Plasma Levels (Human) | 2 to 4 mcg/mL | Human | [3] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols. Allow the cells to stabilize before recording.
-
Solution Preparation:
-
External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for whole-cell patch-clamp): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C.
-
-
Recording Procedure:
-
Obtain a high-resistance seal (>1 GΩ) in the whole-cell configuration.
-
Record baseline ion channel activity (e.g., sodium currents evoked by a voltage-step protocol) for a stable period (e.g., 3-5 minutes).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 5 µmol/L).
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the ion channel activity in the presence of the drug.
-
Wash out the drug by perfusing with the drug-free external solution for at least 5 minutes and record the recovery.[4]
-
Protocol 2: Multi-Electrode Array (MEA) Electrophysiology on hiPSC-Cardiomyocytes
-
Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated MEA plates and culture until a spontaneously beating, confluent monolayer is formed.
-
Solution Preparation: Prepare a stock solution of this compound as described in the patch-clamp protocol. Prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Recording Procedure:
-
Acclimatize the MEA plate in the recording device to maintain a stable temperature (37°C) and CO2 level.
-
Record a stable baseline of spontaneous field potentials for at least 10 minutes.
-
Add the vehicle control to a subset of wells and the different concentrations of this compound to the other wells.
-
Record the field potentials continuously or at regular intervals for the desired duration of the experiment.
-
Analyze the data for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events.
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for in vitro electrophysiology.
References
- 1. This compound | C21H32N3O5P | CID 30928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disopyramide - Wikipedia [en.wikipedia.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound capsules [dailymed.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Disopyramide Phosphate Interference in Biochemical Assays
For researchers, scientists, and drug development professionals, the presence of therapeutic drugs in biological samples can be a significant source of interference in biochemical assays. Disopyramide Phosphate, a Class Ia antiarrhythmic agent, is one such compound that may lead to inaccurate or misleading results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and overcome this compound interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a medication used to treat irregular heartbeats (ventricular arrhythmias). It is classified as a Class Ia antiarrhythmic drug. Its primary mechanism of action is the blockade of fast sodium channels in cardiac cells.[1] This action slows down the electrical impulses in the heart, helping to stabilize the heart rhythm. Additionally, it possesses some potassium channel blocking and anticholinergic (vagolytic) properties.
Q2: Why might this compound interfere with my biochemical assay?
This compound can interfere with biochemical assays through several potential mechanisms:
-
Direct interaction with assay components: The drug molecule could non-specifically bind to antibodies, enzymes, or other proteins in your assay, inhibiting their function or causing false signals.
-
Alteration of reaction conditions: As a basic compound, it might alter the pH of the assay buffer if present at high concentrations, affecting enzyme activity or binding interactions.
-
Cross-reactivity in immunoassays: Although specific antibodies for Disopyramide exist, there is a possibility of cross-reactivity in immunoassays designed to detect other molecules with similar structural motifs.
-
Effects on cellular assays: In cell-based assays, its sodium and potassium channel blocking activity could alter cell physiology, indirectly affecting the measured endpoint.
-
Interference with detection methods: The chemical properties of this compound might interfere with colorimetric, fluorescent, or luminescent detection methods.
Q3: What are the common signs of this compound interference in an assay?
Symptoms of interference can vary depending on the assay type and may include:
-
Unexpectedly high or low results that are not consistent with the biological context.
-
Poor reproducibility between replicate samples.
-
Non-linear dilution series.
-
High background signal.
-
Complete inhibition of a positive control.
Troubleshooting Guides
Issue 1: Suspected Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)
If you suspect this compound is affecting your ELISA results, follow these troubleshooting steps.
Experimental Workflow for Diagnosing ELISA Interference
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Sample Dilution | If the concentration of this compound in the sample is high, a simple dilution may reduce it to a non-interfering level while keeping the analyte of interest within the detection range of the assay. Perform a dilution series to determine the optimal dilution factor. |
| Sample Cleanup: Protein Precipitation | This method is effective for removing both proteins and protein-bound drugs from the sample. A protocol adapted from methods used to quantify Disopyramide in serum can be employed.[2] 1. To 500 µL of serum, add 50 µL of 30% (w/v) trichloroacetic acid. 2. Vortex thoroughly to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Carefully collect the supernatant, which contains the analyte and is now free of precipitated proteins and associated Disopyramide. 5. Neutralize the supernatant with an appropriate buffer before proceeding with the ELISA. |
| Alternative Antibody Pairs | If you suspect direct binding to the antibodies, consider testing alternative monoclonal or polyclonal antibodies that may have different binding characteristics and less affinity for this compound. |
| Assay Buffer Optimization | Adjusting the pH or ionic strength of the assay buffer can sometimes reduce non-specific binding. |
Issue 2: Potential Interference in Enzymatic Assays
The anticholinergic and ion channel blocking properties of this compound could potentially interfere with enzyme kinetics.
Troubleshooting Steps:
-
Run a Control Reaction: Include a control reaction containing the enzyme, substrate, and a known concentration of this compound (at a level expected in your samples) to directly assess its effect on enzyme activity.
-
Vary Substrate Concentration: Perform the enzyme assay with varying substrate concentrations in the presence and absence of this compound to determine if the drug acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Consult the Literature: Research whether the specific enzyme you are studying is known to be affected by sodium channel blockers or anticholinergic agents.
Mitigation Strategies:
| Strategy | Description |
| Sample Cleanup | Use the protein precipitation method described above to remove this compound from the sample before performing the enzymatic assay. |
| Dialysis/Ultrafiltration | For larger sample volumes, dialysis or ultrafiltration can be used to separate the small molecule drug from the larger protein components of the sample.[2] |
| Alternative Assay | If interference persists and cannot be mitigated, consider using an alternative assay for measuring enzyme activity that relies on a different detection method or principle. |
Issue 3: Inaccurate Results in Protein Quantification Assays
Some drugs can interfere with common colorimetric protein assays.
Troubleshooting and Mitigation:
| Assay Type | Potential for Interference | Recommended Action |
| Bradford Assay | The mechanism of the Bradford assay involves the binding of Coomassie dye to proteins, primarily basic and aromatic amino acid residues. While direct interference from this compound is not well-documented, it is prudent to test for it. | Run a blank control containing this compound at the expected sample concentration to check for any change in absorbance. |
| Bicinchoninic Acid (BCA) Assay | The BCA assay is based on the reduction of Cu2+ to Cu+ by protein, followed by the detection of Cu+ with BCA. Substances that can reduce copper ions can interfere with this assay. | Test a buffer blank containing this compound. If interference is observed, consider using the Bradford assay or a fluorescent protein quantification assay. |
| UV Absorbance at 280 nm | This method relies on the absorbance of aromatic amino acids (tryptophan and tyrosine). This compound contains aromatic rings and will absorb UV light, leading to an overestimation of protein concentration. | This method is not recommended for samples containing UV-absorbing drugs unless the drug can be completely removed prior to measurement. |
Sample Cleanup for Protein Quantification:
If interference is confirmed, the protein precipitation method is a viable option. After precipitation, the protein pellet can be washed and then resolubilized in a buffer compatible with the chosen protein quantification assay.
Signaling Pathway and Logical Relationships
Mechanism of Action of this compound
By understanding the potential for interference and implementing these troubleshooting strategies, researchers can ensure the accuracy and reliability of their biochemical assay data when working with samples containing this compound.
References
Addressing poor solubility of Disopyramide Phosphate for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor solubility of Disopyramide Phosphate for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a Class IA antiarrhythmic agent that primarily functions by blocking sodium and potassium channels in cardiac cells.[1][2][3] Its phosphate salt form is generally considered freely soluble in water.[4] However, the free base of disopyramide has low aqueous solubility. In the buffered and complex protein-containing environment of cell culture media, this compound can sometimes precipitate out of solution, especially at higher concentrations. This precipitation can lead to inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with poor aqueous solubility. While this compound is soluble in water and methanol, preparing a concentrated stock solution in DMSO is a standard practice.[4] This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final concentration of the organic solvent.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[5][6] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[5][7] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q4: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?
Precipitation upon addition to aqueous-based cell culture media is a common issue with compounds prepared in DMSO.[8][9] Refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Troubleshooting Guide: Precipitate Formation
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and shows no signs of precipitation before use. Gentle warming and vortexing may be necessary.
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a smaller volume of serum-free media or Phosphate Buffered Saline (PBS), vortex gently, and then add this intermediate dilution to your final culture volume.
-
Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your assay.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the drug solution can sometimes help maintain solubility.
-
pH Adjustment: Although less common for routine cell culture, for specific buffer preparations, ensuring the pH is within the optimal range for this compound solubility (pH 4.0-5.0 in water) might be a consideration, though the buffering capacity of cell culture media should be taken into account.[4]
Quantitative Data Summary
| Solvent | Solubility of this compound | Notes |
| Water | Freely Soluble | The phosphate salt form is readily soluble. |
| Methanol | Soluble | Can be used as a solvent for analytical purposes. |
| Ethanol (99.5%) | Very Slightly Soluble | Not a recommended primary solvent for cell culture stocks. |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions for cell-based assays. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture wells. Ensure the final DMSO concentration remains below the tolerated level for your cells (e.g., ≤ 0.5%).
-
In a sterile tube, perform an intermediate dilution of the stock solution in a small volume of pre-warmed, serum-free medium or PBS. For example, add 2 µL of a 10 mM stock to 98 µL of medium for a 200 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your culture wells containing cells and medium.
-
Gently swirl the plate to ensure even distribution.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the drug) to a set of wells.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Disopyramide Phosphate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Disopyramide Phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound formulations?
A1: Batch-to-batch variability in this compound formulations can stem from several sources, categorized into three main areas:
-
Active Pharmaceutical Ingredient (API) Properties:
-
Polymorphism: Disopyramide is known to exist in at least two crystalline forms (Form I and Form II).[1][2] Inconsistent polymorphic content between batches can affect solubility, dissolution rates, and bioavailability.
-
Particle Size Distribution (PSD): Variations in the PSD of the API can significantly impact flow properties, blend uniformity, and dissolution rates.
-
Impurity Profile: Different batches of API may contain varying levels of impurities or degradation products, which can affect both the safety and stability of the final product.
-
-
Formulation and Manufacturing Processes:
-
Excipient Variability: Inconsistent quality or physicochemical properties of excipients (e.g., fillers, binders, lubricants) can lead to issues with drug-excipient compatibility, tablet hardness, and dissolution.[3]
-
Process Parameters: Deviations in critical process parameters such as blending time, compression force, and drying temperature can introduce variability.[4]
-
Environmental Factors: Fluctuations in temperature and humidity during manufacturing can affect the physical stability of the formulation, potentially leading to polymorphic transitions or moisture-related degradation.[5]
-
-
Analytical Methods:
-
Inconsistent Testing Procedures: Lack of robust and validated analytical methods can lead to erroneous results, masking or falsely indicating batch-to-batch differences.
-
Q2: How does polymorphism in this compound impact experimental results?
A2: Disopyramide has demonstrated polymorphic behavior, with at least two reported crystal forms.[2] While one study indicated no significant differences in bioavailability between two polymorphs, controlling the crystalline form is crucial for ensuring consistency.[1] Different polymorphs of an API can exhibit distinct physicochemical properties, which can impact:
-
Solubility and Dissolution Rate: This is a critical factor, as changes in dissolution can alter the rate and extent of drug absorption in vivo.
-
Stability: One polymorphic form may be less stable than another, converting over time or under specific environmental conditions (heat, humidity), which can lead to changes in the product during its shelf life.
-
Manufacturing Performance: Properties like flowability and compressibility can differ between polymorphs, affecting processes like tableting and encapsulation.
Consistent control over the polymorphic form is essential for reproducible experimental outcomes and reliable product performance.
Q3: What are the regulatory expectations for managing batch-to-batch consistency?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for ensuring batch consistency. Key expectations include:
-
Stability Testing: Stability data should be provided for at least three primary batches of the drug substance and drug product.[7] These batches should be manufactured using a process that simulates the final production process.[7]
-
Statistical Analysis: Statistical methods should be used to analyze stability data and determine if data from different batches can be combined.[7] This helps in establishing a single shelf life for the product.
-
Process Validation: Manufacturing processes should be thoroughly validated to ensure they are robust and consistently produce a product of the required quality.[4] This involves identifying critical process parameters and implementing in-process controls.[4]
-
Forced Degradation Studies: These studies are required to identify potential degradation products and establish the intrinsic stability of the molecule.[8] This information is crucial for developing stability-indicating analytical methods.[8]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles for Immediate-Release this compound Tablets
Symptoms: You observe significant variability in the percentage of drug dissolved at various time points across different manufactured batches of immediate-release this compound tablets.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| API Polymorphism | Characterize the crystal form of the this compound API in each batch using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). A change in polymorphic form can alter solubility. |
| API Particle Size | Analyze the particle size distribution (PSD) of the API for each batch. A finer PSD generally leads to a faster dissolution rate. Ensure the PSD specification for incoming API is consistent. |
| Tablet Hardness/Friability | Measure the hardness and friability of the tablets from each batch. Higher hardness can decrease the tablet's disintegration rate, thereby slowing dissolution. Optimize compression force to achieve consistent hardness. |
| Excipient Incompatibility or Variability | Review the excipients used. Ensure that different batches of excipients have consistent properties. Conduct compatibility studies if a new supplier is used.[3] |
| Dissolution Method Parameters | Verify that the dissolution test parameters (apparatus, medium pH, temperature, rotation speed) are consistent and correctly applied as per the validated method.[9] Ensure proper deaeration of the medium.[9] |
Below is a logical workflow for troubleshooting inconsistent dissolution profiles.
Issue 2: Appearance of a New, Unidentified Impurity in a Batch
Symptoms: During routine HPLC analysis for purity, a new peak appears in the chromatogram of a recent batch of this compound that was not present in previous batches.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| API Degradation | The impurity could be a degradation product. This compound can degrade via hydrolysis or oxidation.[8] Review the storage conditions (temperature, humidity, light exposure) of both the API and the final product. |
| Excipient Interaction | An interaction between this compound and an excipient may have occurred. Review the formulation for any reactive excipients. |
| Contamination | The impurity could be a contaminant from the manufacturing equipment or a new raw material source. Review cleaning validation records and raw material certificates of analysis. |
| Forced Degradation | To identify the impurity, perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic conditions) on a reference sample of this compound.[10][11] Compare the retention time of the new peak with those of the degradation products formed. |
The following diagram illustrates a systematic approach to identifying an unknown impurity.
Data Presentation
Table 1: Typical Dissolution Acceptance Criteria for Immediate-Release Formulations
This table provides a general guideline for dissolution testing based on common regulatory standards. Specific criteria should be established based on product-specific data.
| Timepoint (minutes) | % Drug Dissolved (Q) | Acceptance Criteria (Stage 1 - 6 units) | Acceptance Criteria (Stage 2 - 6 more units) |
| 15 | Not less than 85% | Each unit is not less than Q+5% | Average of 12 units is ≥ Q, and no unit is less than Q-15% |
| 30 | (As specified) | - | - |
| 45 | (As specified) | - | - |
| 60 | (As specified) | - | - |
Note: The 'Q' value is the amount of dissolved active substance, expressed as a percentage of the label claim, at the specified time point.
Table 2: Conditions for Forced Degradation Studies
These conditions are recommended by ICH guidelines to investigate the intrinsic stability of a drug substance.[8]
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at room temp or reflux for shorter periods |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at room temp or reflux for shorter periods |
| Oxidation | 3-30% H₂O₂ | Up to 7 days at room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Up to 2 weeks |
| Photostability | ICH Q1B conditions (UV/Vis light) | As per ICH Q1B |
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs using DSC
Objective: To identify the polymorphic form of a this compound sample.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Temperature Range: Typically 30°C to 250°C.
-
Heating Rate: A standard rate of 10°C/min.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Initiate the temperature program.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram for thermal events such as melting endotherms. The melting point of this compound is reported to be around 202-204°C.[12] Different polymorphs will exhibit different melting points or may show solid-solid transitions at other temperatures.
-
Compare the thermogram of the test sample to reference thermograms of known polymorphs (e.g., Form I and Form II).
-
Protocol 2: Purity and Impurity Profiling using HPLC
Objective: To determine the purity of a this compound sample and quantify any impurities.
Methodology:
-
Sample Preparation:
-
Accurately prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the test batch at the same concentration.
-
-
Chromatographic Conditions:
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic solvent like acetonitrile (e.g., 50:50 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for theoretical plates, tailing factor, and reproducibility).
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify any other peaks as impurities.
-
Calculate the percentage purity or the amount of each impurity using the peak areas, typically by area normalization or against a qualified reference standard.
-
References
- 1. Polymorphism of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 4. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. longdom.org [longdom.org]
- 12. Disopyramid phosphate | 22059-60-5 [chemicalbook.com]
- 13. HPLC Determination of this compound in Tablets with Elec...: Ingenta Connect [ingentaconnect.com]
- 14. Determination of this compound in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding contamination in Disopyramide Phosphate solutions for cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for the successful use of Disopyramide Phosphate in cell culture experiments, with a focus on preventing and troubleshooting contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a cellular context?
This compound is a class IA antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the blockade of fast sodium channels in the cell membrane.[1][3][4] This action inhibits the rapid influx of sodium ions during the depolarization phase (phase 0) of the action potential, leading to a decreased rate of depolarization and a slowing of impulse conduction.[4][5][6] Additionally, it has been shown to inhibit potassium channels, which prolongs the duration of the action potential.[7] It also exhibits some anticholinergic (vagolytic) properties.[6][8]
Q2: What is the optimal method for sterilizing this compound solutions?
Due to a lack of data on its thermal stability, autoclaving is not recommended as it may cause degradation of the compound. The recommended method for sterilizing this compound solutions is sterile filtration using a 0.22 µm pore size filter. This method effectively removes microbial contaminants without risking the chemical integrity of the drug.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and is also described as freely soluble in water.[1][5][6] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. This allows for the addition of a small volume of the stock solution to the culture medium, minimizing the final concentration of the solvent. A detailed protocol for preparing a sterile stock solution is provided in the "Experimental Protocols" section.
Q4: At what temperature and for how long can I store my this compound solutions?
-
Powder: Store the solid powder at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquoted and tightly sealed stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[9] It is advisable to avoid repeated freeze-thaw cycles.
-
Working Solutions (in cell culture medium): There is limited data on the stability of this compound at 37°C in cell culture medium. A study on a 1-10 mg/mL liquid suspension in cherry syrup showed it was stable for one month when refrigerated.[5][10] Given the lack of specific stability data at 37°C, it is recommended to prepare fresh working solutions for each experiment or, for longer-term experiments, to replace the medium with freshly prepared solution every 24-48 hours.
Q5: What are the typical working concentrations of this compound for in vitro studies?
While specific concentrations for cell culture studies are not widely published, a starting point can be derived from the therapeutic plasma levels observed in humans, which are typically in the range of 2 to 4 µg/mL.[8][10][11][12] This corresponds to approximately 4.57 to 9.14 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. Therefore, it is strongly recommended to perform a dose-response study to determine the effective and non-toxic concentration range for your specific cell line.
Troubleshooting Guide
This section addresses common problems that may be encountered when using this compound solutions in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cell death or low viability | 1. High concentration of this compound: The compound may be cytotoxic at the concentration used. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Contamination of the stock or working solution: Microbial contamination can lead to cell death. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Prepare a vehicle control with the same concentration of DMSO to assess its effect. 3. Perform a sterility test on your stock and working solutions. If contaminated, discard and prepare fresh, sterile solutions. |
| Precipitate forms in the culture medium after adding the stock solution | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: The compound may be interacting with components of the serum or medium, leading to precipitation. | 1. Prepare a more dilute stock solution or add the stock solution to the medium dropwise while gently swirling. 2. Try using a serum-free medium or a different type of serum to see if the issue persists. Ensure the stock solution is fully dissolved before adding it to the medium. |
| Visible microbial contamination (cloudy medium, color change) | 1. Non-sterile stock solution: The this compound powder or the solvent used may have been contaminated. 2. Improper sterile filtration: The filter may have been compromised, or the technique used was not aseptic. 3. General cell culture contamination: The contamination may have originated from other sources such as the incubator, biosafety cabinet, or other reagents. | 1. Always use sterile solvents and handle the powder aseptically. 2. Use a new, sterile 0.22 µm filter for each batch of solution. Ensure all steps of the filtration process are performed under aseptic conditions in a biological safety cabinet. 3. Review and reinforce aseptic techniques in the laboratory. Regularly clean and decontaminate all cell culture equipment. |
| No observable effect of this compound on the cells | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Concentration is too low: The concentration used may not be sufficient to elicit a response in your cell model. 3. Cell line is not sensitive: The specific cell line may not express the necessary targets (e.g., specific sodium channels) for this compound to have an effect. | 1. Ensure that the powder and stock solutions have been stored correctly and are within their recommended shelf life. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the expression of the target channels in your cell line through literature search or experimental methods like PCR or Western blotting. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22059-60-5 | [13] |
| Molecular Formula | C₂₁H₂₉N₃O·H₃PO₄ | [13] |
| Molecular Weight | 437.47 g/mol | [13] |
| Appearance | White to Off-White Powder |
Table 2: Solubility and Storage of this compound
| Solvent/Condition | Solubility | Storage of Solution | Reference |
| Water | Freely soluble / Slightly soluble (conflicting reports) | Not specified for cell culture | [5][6] |
| DMSO | Soluble (may require heating/sonication) | -80°C for up to 6 months; -20°C for up to 1 month | [1][9] |
| Methanol | Slightly soluble | Not specified | |
| Powder | N/A | -20°C for up to 3 years | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sterile Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 437.47 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile syringe (e.g., 1 mL or 3 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 4.37 mg of this compound powder on a sterile weigh boat.
-
Carefully transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Using a sterile syringe, draw up the entire volume of the this compound solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Sterility Testing of this compound Stock Solution
Materials:
-
Sterile this compound stock solution
-
Tryptic Soy Broth (TSB) or other general-purpose sterile liquid culture medium
-
Sterile culture tubes
-
Incubator at 37°C
-
Incubator at room temperature (or 20-25°C)
Procedure:
-
Label two sterile culture tubes containing 5 mL of TSB. One for the "Test" sample and one for a "Negative Control".
-
Under aseptic conditions, add a small volume (e.g., 10 µL) of your sterile this compound stock solution to the "Test" tube.
-
The "Negative Control" tube should remain un-inoculated.
-
Incubate both tubes at 37°C for 7-14 days.
-
Observe the tubes daily for any signs of microbial growth, such as turbidity (cloudiness).
-
If after 14 days the "Test" tube remains as clear as the "Negative Control" tube, the stock solution is considered sterile. If the "Test" tube becomes cloudy, the stock solution is contaminated and should be discarded.
Visualizations
Caption: A workflow for troubleshooting contamination in cell cultures treated with this compound.
Caption: A step-by-step workflow for the preparation of a sterile this compound stock solution.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Disopyramide | C21H29N3O | CID 3114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. drugs.com [drugs.com]
- 7. This compound | C21H32N3O5P | CID 30928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. abmole.com [abmole.com]
- 10. DailyMed - NORPACE- this compound capsule, gelatin coated [dailymed.nlm.nih.gov]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. This compound | 22059-60-5 | Benchchem [benchchem.com]
- 13. scbt.com [scbt.com]
Adjusting for Disopyramide Phosphate's protein binding in experimental design
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing experiments that account for the significant and variable protein binding of Disopyramide Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in vitro?
A1: The primary challenge is its high and variable plasma protein binding. Disopyramide's binding is concentration-dependent and ranges from 16% to 70%.[1] This variability can lead to a significant discrepancy between the total drug concentration and the biologically active free drug concentration, making experimental results difficult to interpret if not properly controlled.
Q2: Which plasma proteins does Disopyramide primarily bind to?
A2: Disopyramide primarily binds to alpha-1-acid glycoprotein (AAG).[2][3][4] Albumin plays a much smaller role, accounting for only 5 to 10% of the binding.[2] The concentration of AAG can vary in certain disease states, such as myocardial infarction, further complicating the protein binding profile.[5]
Q3: Why is it critical to measure the free concentration of Disopyramide?
A3: According to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target receptors and exert a pharmacological effect.[6] For Disopyramide, the free drug concentration is a better predictor of its therapeutic and toxic effects than the total drug concentration.[1][2]
Q4: What factors can influence the protein binding of Disopyramide in my experiments?
A4: Several factors can alter the binding of Disopyramide:
-
Total Drug Concentration: The percentage of free Disopyramide increases as the total drug concentration rises.[7][8]
-
Protein Concentration: Variations in AAG concentration will directly impact the bound fraction.[3][9]
-
pH: The concentration of free Disopyramide decreases as the pH increases from 7.0 to 7.8.[7]
-
Genetic Variants of AAG: Disopyramide exhibits stereoselective and differential binding to genetic variants of AAG, which can influence binding affinity.[9]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent protein concentration (e.g., serum or AAG) between assay wells or experimental setups.
-
Solution: Ensure the protein source is from a single, well-characterized batch. If using individual donor plasma, be aware that AAG levels can vary significantly. Precisely control the amount of protein added to each replicate.
-
Possible Cause: Fluctuation in pH of the experimental buffer or media.
-
Solution: Use a robust buffering system and verify the pH of all solutions before and during the experiment, as minor shifts can alter the free fraction of Disopyramide.[7]
-
Possible Cause: Temperature fluctuations during incubation.
-
Solution: Use a calibrated incubator and ensure uniform temperature distribution across all samples.
Issue 2: Poor Correlation Between Total Drug Concentration and Observed Effect
-
Possible Cause: Saturable, concentration-dependent protein binding is masking the true dose-response relationship.
-
Solution: It is essential to measure the free drug concentration at each tested total concentration. The pharmacological effect should then be correlated with the free drug concentration, not the total concentration.[2]
-
Possible Cause: Non-specific binding of the drug to the experimental apparatus (e.g., plasticware, filter membranes).
-
Solution: Pre-treat experimental apparatus with a blocking agent or use low-binding materials. For techniques like ultrafiltration, it's crucial to account for non-specific binding, potentially by running a control sample without protein to quantify loss to the device.[10]
Quantitative Data Summary
The binding affinity of Disopyramide is influenced by the genetic variants of its primary binding protein, alpha-1-acid glycoprotein (AAG).
| Enantiomer | AAG Variant | Dissociation Constant (Kd) in µM |
| (S)-Disopyramide | F1S Variant (Fraction 2) | 2.02 ± 0.47 |
| (R)-Disopyramide | F1S Variant (Fraction 2) | 1.96 ± 0.44 |
| (S)-Disopyramide | A Variant (Fraction 3) | 0.39 ± 0.08 |
| (R)-Disopyramide | A Variant (Fraction 3) | 0.53 ± 0.10 |
| (Data sourced from a study on the differential binding of disopyramide enantiomers to human α1-acid glycoprotein variants[9]) |
Experimental Protocols
Protocol 1: Determination of Free Disopyramide Concentration by Equilibrium Dialysis
Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction of a drug.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membranes with a molecular weight cutoff (MWCO) of 12-14 kDa
-
Human plasma or a solution of purified AAG
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with orbital shaker set to 37°C
-
Analytical method for quantifying Disopyramide (e.g., LC-MS/MS)
Procedure:
-
Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions, typically in sterile buffer.
-
Sample Preparation: Spike human plasma or AAG solution with Disopyramide to the desired final concentrations.
-
Loading the Dialysis Unit:
-
Pipette the Disopyramide-spiked plasma/protein solution into the sample chamber of the dialysis unit.
-
Pipette an equal volume of PBS into the buffer chamber.
-
-
Equilibration: Seal the unit and incubate at 37°C with gentle shaking (e.g., 80-100 rpm) for at least 6 hours to ensure equilibrium is reached.[11] The exact time to reach equilibrium should be determined empirically for your system.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: To ensure accurate comparison, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Quantification: Determine the concentration of Disopyramide in both sets of samples using a validated analytical method. The concentration in the buffer chamber represents the free drug concentration.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
Percent Bound = (1 - fu) * 100
-
Protocol 2: Determination of Free Disopyramide Concentration by Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis that uses centrifugal force to separate the free drug from the protein-bound drug.
Materials:
-
Centrifugal ultrafiltration devices with a hydrophilic, low-binding membrane (e.g., regenerated cellulose) and a suitable MWCO (e.g., 30 kDa).
-
Human plasma or a solution of purified AAG.
-
This compound stock solution.
-
Temperature-controlled centrifuge.
-
Analytical method for quantifying Disopyramide (e.g., LC-MS/MS).
Procedure:
-
Device Pre-treatment (Optional but Recommended): To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a buffer solution. Some protocols suggest a pre-UF phase with the drug-spiked plasma to saturate non-specific binding sites.[12]
-
Sample Preparation: Spike human plasma or AAG solution with Disopyramide to the desired concentrations.
-
Loading the Device: Add the spiked plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a controlled temperature (37°C) and force (e.g., 1000 x g).[13] The centrifugation time should be minimized to obtain sufficient filtrate for analysis without overly concentrating the protein in the upper chamber.
-
Filtrate Collection: Carefully collect the ultrafiltrate from the lower chamber. This contains the free drug.
-
Quantification: Analyze the concentration of Disopyramide in the ultrafiltrate.
-
Control for Non-Specific Binding: To determine the extent of drug binding to the device itself, run a parallel experiment where Disopyramide is spiked into a protein-free buffer and subjected to the same ultrafiltration process. The concentration difference before and after filtration can be used to apply a correction factor.
-
Calculation:
-
Free Concentration = [Concentration in Ultrafiltrate]
-
Fraction Unbound (fu) = [Free Concentration] / [Total Initial Concentration]
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Caption: Mechanism of action of Disopyramide on the cardiac action potential.
Caption: Workflow for determining the free fraction of Disopyramide.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. Disopyramide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 8. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential binding of disopyramide and warfarin enantiomers to human α1-acid glycoprotein variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 12. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anticholinergic Effects of Disopyramide Phosphate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the anticholinergic side effects of Disopyramide Phosphate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common anticholinergic side effects of this compound observed in animal studies?
A1: Based on clinical and preclinical data, the most common anticholinergic effects include xerostomia (dry mouth), urinary hesitancy and retention, and gastrointestinal issues such as constipation due to reduced motility.[1][2][3] These effects are a direct result of Disopyramide's blockade of muscarinic acetylcholine receptors.[4][5]
Q2: Which agents have been successfully used to counteract the anticholinergic effects of Disopyramide in animal models?
A2: Several agents have shown efficacy:
-
Bethanechol Chloride: A direct-acting muscarinic agonist, has been shown to dose-dependently counteract Disopyramide's effects on the urinary bladder in dogs without reducing its antiarrhythmic efficacy.[6]
-
Pyridostigmine: An acetylcholinesterase inhibitor, has been used to prevent and alleviate anticholinergic symptoms like dry mouth and urinary hesitancy.[1][7] By inhibiting the breakdown of acetylcholine, it increases cholinergic signaling.
-
Cisapride: A prokinetic agent, can reverse the inhibitory effects of Disopyramide on the small intestine, likely by enhancing cholinergic neurotransmission.[8]
Q3: Will the co-administration of a cholinergic agonist interfere with the antiarrhythmic properties of Disopyramide?
A3: Studies have shown that it is possible to mitigate the anticholinergic side effects without compromising the desired antiarrhythmic activity. For instance, Bethanechol was found to not reduce Disopyramide's antiarrhythmic efficacy on ventricular muscle in dogs.[6] Similarly, Pyridostigmine has been reported to have no measurable effect on Disopyramide's antiarrhythmic properties.[1] Careful dose-finding studies are crucial to balance these effects.
Q4: What is the primary mechanism of Disopyramide's anticholinergic action?
A4: Disopyramide exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[4][5] This blockade prevents acetylcholine from binding and activating these receptors, leading to the characteristic side effects in tissues like salivary glands, the urinary bladder, and the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Inconsistent or absent mitigation of urinary retention with Bethanechol.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose of Bethanechol | The effect of Bethanechol is dose-dependent.[6] If no effect is observed, consider a carefully escalated dose-response study to find the optimal concentration that counteracts urinary retention without causing systemic cholinergic side effects. |
| Timing of Administration | The relative pharmacokinetics of Disopyramide and Bethanechol can influence outcomes. Ensure that Bethanechol is administered to have its peak effect concurrent with the peak anticholinergic effect of Disopyramide. |
| Animal Model Variability | Species-specific differences in muscarinic receptor subtypes and distribution in the bladder may affect the response. Review literature for appropriate dosing in your specific animal model. |
| Underlying Bladder Dysfunction | Pre-existing bladder issues in the animal model could complicate the interpretation of results. Ensure baseline urodynamic measurements are stable and within normal limits before drug administration. |
Issue 2: Difficulty in quantifying the mitigation of salivary secretion.
| Possible Cause | Troubleshooting Step |
| Insensitive Measurement Technique | Visual observation can be subjective. Employ quantitative methods such as placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the weight change to quantify saliva production. |
| Stress-Induced Salivary Changes | Handling and experimental procedures can induce stress, affecting salivary flow. Ensure a proper acclimatization period for the animals and maintain a consistent, low-stress environment. |
| Dehydration | Ensure animals are adequately hydrated, as dehydration can independently reduce salivary output, confounding the results. |
Issue 3: Mitigating agent causes systemic cholinergic side effects (e.g., diarrhea, bronchospasm).
| Possible Cause | Troubleshooting Step |
| Dose of Mitigating Agent is Too High | Reduce the dose of the cholinergic agonist. The goal is to use the lowest effective dose that mitigates the target anticholinergic effect without causing systemic adverse effects. |
| Route of Administration | Systemic administration may lead to widespread effects. Consider more localized delivery if the target is a specific organ system, although this can be challenging. |
| Choice of Mitigating Agent | Some agents have more selective actions than others. For example, Pyridostigmine (an acetylcholinesterase inhibitor) may offer a different side effect profile compared to a direct muscarinic agonist like Bethanechol. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Cisapride in Counteracting Disopyramide-Induced Inhibition of Intestinal Contractions in Guinea Pigs [8]
| Tissue | Acetylcholine EC50 (M) | Disopyramide Effect | Cisapride Concentration (M) | Outcome |
| Duodenum | 9.6 x 10⁻⁸ | Concentration-dependent inhibition | 5 x 10⁻⁹ to 10⁻⁶ | Significantly reversed Disopyramide's inhibitory effect |
| Ileum | 7 x 10⁻⁹ | Concentration-dependent inhibition | 5 x 10⁻⁹ to 10⁻⁶ | Significantly reversed Disopyramide's inhibitory effect |
| Ascending Colon | 1.1 x 10⁻⁶ | Concentration-dependent inhibition | Up to 10⁻⁶ | Did not reverse Disopyramide's inhibitory effect |
Table 2: Electrophysiological Effects of Disopyramide (D) and Bethanechol (B) in Dog Cardiac Tissue [6]
| Parameter (Ventricular Muscle) | Control | Disopyramide (5 x 10⁻⁶ g/ml) | Bethanechol (5 x 10⁻⁶ g/ml) | Disopyramide + Bethanechol |
| Max. Rate of Depolarization (% of Control) | 100% | 90 ± 6% | N/A | 84 ± 14% |
| Effective Refractory Period (ERP) (% of Control) | 100% | 115 ± 11% | 109 ± 9% | 128 ± 12% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cisapride's Effect on Disopyramide-Inhibited Intestinal Motility
-
Animal Model: Guinea Pig.[8]
-
Tissue Preparation: Segments of the duodenum, ileum, and ascending colon are isolated and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Methodology:
-
Record isometric contractions of the intestinal segments.
-
Establish a cumulative concentration-response curve for Acetylcholine to determine the baseline contractile response and EC50 value.
-
Introduce Disopyramide at a fixed concentration to the organ bath and allow it to incubate.
-
Re-establish the Acetylcholine concentration-response curve in the presence of Disopyramide to quantify its inhibitory effect.
-
To test the mitigating agent, pre-treat the tissue with various concentrations of Cisapride before adding Disopyramide.
-
Generate a final Acetylcholine concentration-response curve in the presence of both Cisapride and Disopyramide to assess the reversal of inhibition.[8]
-
Protocol 2: In Vivo Assessment of Bethanechol's Mitigation of Disopyramide-Induced Urinary Retention
-
Animal Model: Dog.[6]
-
Methodology:
-
Anesthetize the animal and catheterize the urinary bladder to measure intravesical pressure.
-
Administer Disopyramide intravenously to induce anticholinergic effects on the bladder. This may manifest as a decrease in bladder contractility in response to a stimulus.
-
Once the effect of Disopyramide is established, administer Bethanechol intravenously in a dose-dependent manner.
-
Continuously monitor intravesical pressure to assess the degree to which Bethanechol counteracts the effects of Disopyramide.
-
Simultaneously, record electrocardiogram (ECG) parameters to ensure the antiarrhythmic efficacy of Disopyramide is not compromised. Parameters of interest include the effective refractory period and the maximum rate of depolarization of ventricular muscle.[6]
-
Visualizations
Caption: A typical experimental workflow for evaluating agents that mitigate the anticholinergic effects of Disopyramide.
Caption: Disopyramide blocks muscarinic receptors. Bethanechol directly activates them, while Pyridostigmine increases Acetylcholine levels.
References
- 1. Combined effect of disopyramide and bethanechol: use of bethanechol to prevent anticholinergic side effects of disopyramide without reduction of antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisapride reverses the anticholinergic effect of disopyramide on the isolated guinea-pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disopyramide-induced urinary retention. Report of nine cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disopyramide-pyridostigmine interaction: selective reversal of anticholinergic symptoms with preservation of antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-response study of anticholinesterase drugs on contractile and phosphatidylinositol responses of rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticholinergic side effects of disopyramide and controlled-release disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disopyramide anticholinergic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Disopyramide Phosphate versus quinidine: a comparative electrophysiology study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of two Class Ia antiarrhythmic drugs: Disopyramide Phosphate and Quinidine. The information presented is collated from a range of experimental and clinical studies, offering valuable insights for researchers in cardiology and drug development.
At a Glance: Key Electrophysiological Differences
| Feature | This compound | Quinidine |
| Primary Mechanism | Blocks fast sodium channels (INa) and the rapid component of the delayed rectifier potassium current (IKr).[1] | Blocks fast sodium channels (INa) and multiple potassium currents (IKr, IKs, IK1, Ito).[2] |
| Action Potential Duration (APD) | Prolongs APD.[3] | Prolongs APD, potentially to a greater extent than disopyramide.[4] |
| Effective Refractory Period (ERP) | Increases ERP.[4] | Increases ERP, potentially to a greater extent than disopyramide.[4] |
| QT Interval Prolongation | Prolongs the QT interval.[5][6] | Prolongs the QT interval, with a potentially greater effect than disopyramide.[4][5][7] |
| Conduction Velocity | Decreases conduction velocity.[4] | Decreases conduction velocity, potentially to a greater extent than disopyramide.[4] |
| Anticholinergic Effects | Marked antimuscarinic effects.[8] | Possesses anticholinergic activity.[9] |
| Risk of Torsade de Pointes (TdP) | Associated with TdP, particularly in combination with other QT-prolonging agents.[2][5] | Carries a notable risk of inducing TdP.[2][7][10] |
| Negative Inotropic Effect | Significant negative inotropic effect.[11] | Less pronounced negative inotropic effect compared to disopyramide at equivalent antiarrhythmic doses.[11] |
Quantitative Comparison of Electrophysiological Effects
The following tables summarize quantitative data from comparative studies on this compound and Quinidine.
Table 1: Effects on Cardiac Electrophysiological Parameters in Humans
| Parameter | This compound (% Change) | Quinidine (% Change) | Study Population | Reference |
| Ventricular Refractoriness | +14% | +12% | 27 patients with sustained ventricular tachycardia | [5] |
| QRS Duration | +13% | +14% | 27 patients with sustained ventricular tachycardia | [5] |
| QTc Interval | +13% | +13% | 27 patients with sustained ventricular tachycardia | [5] |
| Ventricular Tachycardia Cycle Length | +29% | +21% | 18 non-responders with inducible sustained VT | [5] |
Table 2: Computational Modeling of Electrophysiological Effects in a 1D Transmural Ventricular Strand Model (in the setting of Short QT Syndrome Type 1)
| Parameter | 5 µM Disopyramide | 2 µM Quinidine | Control (Drug-Free SQT1) | Reference |
| QT Interval (ms) | 289 | 341 | 241 | [4] |
| Action Potential Duration (APD) (ms) | 238.3 | 289.5 | 195.3 | [4] |
Note: The concentrations used in the computational model are representative and aim to reflect clinically relevant unbound concentrations.[4]
Mechanism of Action: A Visual Representation
Disopyramide and Quinidine, as Class Ia antiarrhythmic agents, primarily exert their effects by blocking ion channels involved in the cardiac action potential. Their principal targets are the fast sodium channels (INa) and various potassium channels, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.
Caption: Mechanism of action of Disopyramide and Quinidine.
Experimental Protocols
The following outlines the general methodologies employed in the electrophysiological assessment of Disopyramide and Quinidine.
Intracardiac Electrophysiology Study in Humans
This invasive procedure is crucial for evaluating the in-vivo effects of antiarrhythmic drugs.
Caption: Workflow for an intracardiac electrophysiology study.
Key Steps:
-
Catheter Placement: Multipolar electrode catheters are positioned in various locations within the right side of the heart to record intracardiac electrograms.[8]
-
Baseline Recordings: Baseline electrical intervals (e.g., PA, AH, HV) are measured to assess the function of different parts of the conduction system.[8]
-
Programmed Electrical Stimulation (PES): The heart is stimulated using specific protocols, such as extrastimulus and incremental pacing, to determine refractory periods and assess the inducibility of arrhythmias.[12]
-
Drug Administration: A controlled dose of Disopyramide or Quinidine is administered, typically intravenously.
-
Post-Drug Evaluation: Baseline measurements and PES are repeated to quantify the drug's effects on the electrophysiological parameters.
Canine Purkinje Fiber Studies using Microelectrode Technique
Isolated cardiac Purkinje fibers from dogs are a valuable ex-vivo model for studying the direct cellular electrophysiological effects of drugs.
Methodology:
-
Tissue Preparation: Purkinje fibers are dissected from canine hearts and superfused in a tissue bath with Tyrode's solution.
-
Microelectrode Impalement: Glass microelectrodes are used to impale individual Purkinje cells to record transmembrane action potentials.
-
Stimulation: The fibers are stimulated at a constant cycle length.
-
Drug Application: Disopyramide or Quinidine is added to the superfusate at known concentrations.
-
Data Acquisition: Changes in action potential parameters, such as the maximum rate of depolarization (Vmax), action potential duration, and refractory periods, are recorded and analyzed.
Patch Clamp Assays on Isolated Cardiomyocytes or Cell Lines
The patch-clamp technique allows for the detailed study of how these drugs interact with specific ion channels.
Caption: Workflow for a whole-cell patch clamp experiment.
Voltage Clamp Protocols:
-
To measure INa: A holding potential of around -100 mV is typically used, followed by depolarizing steps to various test potentials (e.g., -80 to +40 mV). The peak inward current is measured.
-
To measure IKr (hERG): A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the channels, followed by a repolarizing step to a more negative potential (e.g., -50 mV) where the characteristic "tail current" is measured.
Concluding Remarks
Both this compound and Quinidine are potent Class Ia antiarrhythmic agents with similar primary mechanisms of action. However, they exhibit notable quantitative and qualitative differences in their electrophysiological profiles. Quinidine appears to have a more pronounced effect on action potential duration and effective refractory period, which may be attributed to its broader spectrum of potassium channel blockade. This, however, may also contribute to its higher propensity for inducing Torsade de Pointes. Disopyramide, on the other hand, has a more significant negative inotropic effect. The choice between these two agents in a clinical or research setting should be guided by a thorough understanding of their distinct electrophysiological properties and associated risks. This comparative guide provides a foundational overview to aid in such informed decisions.
References
- 1. Drug-Induced QT Prolongation And Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. Frontiers | Computational Analysis of the Mode of Action of Disopyramide and Quinidine on hERG-Linked Short QT Syndrome in Human Ventricles [frontiersin.org]
- 4. Disopyramide-induced Torsade de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microelectrode demonstration of Wedensky facilitation in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mirams.wordpress.com [mirams.wordpress.com]
- 7. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
A Head-to-Head Comparison of Disopyramide Phosphate and Amiodarone in Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and hemodynamic effects of Disopyramide Phosphate and Amiodarone in the context of experimental atrial fibrillation (AF) models. The information presented is synthesized from a range of preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action: A Tale of Two Antiarrhythmics
This compound and Amiodarone both exert their antiarrhythmic effects by modulating cardiac ion channels, but their profiles differ significantly.
This compound , a Class IA antiarrhythmic agent, primarily targets fast sodium channels (INa) in cardiomyocytes.[1] By blocking these channels, it reduces the upstroke velocity of the action potential (Phase 0), thereby slowing conduction.[1] Disopyramide also exhibits potassium channel blocking activity, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[2][3] Additionally, it possesses anticholinergic (vagolytic) properties.[2]
Amiodarone is a Class III antiarrhythmic drug with a broader spectrum of activity, exhibiting properties of all four Vaughan-Williams classes.[4] Its primary mechanism is the blockade of potassium channels (IKr and IKs), which significantly prolongs the APD and ERP.[5] Amiodarone also blocks sodium and calcium channels and possesses non-competitive alpha- and beta-adrenergic blocking properties.[4][5][6] This multifaceted action contributes to its efficacy in a wide range of arrhythmias.[5]
Electrophysiological Effects: A Comparative Analysis
The differing mechanisms of action of this compound and Amiodarone translate to distinct electrophysiological profiles. The following tables summarize their effects on key cardiac parameters as observed in various experimental models.
| Electrophysiological Parameter | This compound | Amiodarone |
| Atrial Action Potential Duration (APD) | Prolongs[7] | Markedly Prolongs[5] |
| Atrial Effective Refractory Period (AERP) | Prolongs[7] | Markedly Prolongs[5] |
| Conduction Velocity | Decreases[1] | Decreases[5] |
| QTc Interval | Prolongs[8] | Prolongs[5] |
| Heart Rate | No significant change or slight increase (due to vagolytic effect)[8] | Decreases[9] |
Hemodynamic Effects: A Key Differentiator
The impact of these drugs on cardiac contractility and blood pressure is a critical consideration in their therapeutic application.
| Hemodynamic Parameter | This compound | Amiodarone |
| Myocardial Contractility (Inotropy) | Negative inotropic effect[3] | Minimal negative inotropic effect[5] |
| Systemic Vascular Resistance | No significant effect | Decreases (vasodilatory effect)[5] |
| Blood Pressure | May decrease, particularly in patients with impaired ventricular function | May decrease due to vasodilation[5] |
Efficacy in Atrial Fibrillation Models: Preclinical and Clinical Insights
While direct head-to-head preclinical studies are limited, clinical data provides valuable comparative insights into the efficacy of this compound and Amiodarone in preventing AF recurrence.
| Study Outcome | This compound | Amiodarone |
| Prevention of Recurrent Atrial Fibrillation | Less effective than amiodarone in a clinical trial[1] | More effective than disopyramide in preventing recurrences[1] |
| Recurrence Rate (Symptomatic AF) | 57% in one clinical study[1] | 32% in the same clinical study[1] |
Experimental Protocols
To evaluate the antiarrhythmic properties of compounds like this compound and Amiodarone, various preclinical models of atrial fibrillation are employed. A commonly utilized and well-characterized model is the canine rapid atrial pacing-induced AF model .
Canine Model of Pacing-Induced Atrial Fibrillation
Objective: To create a sustained and reproducible model of atrial fibrillation to test the efficacy of antiarrhythmic drugs.
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized, and a bipolar pacing catheter is positioned in the right atrium under fluoroscopic guidance.[10]
-
Induction of Atrial Fibrillation:
-
Rapid Atrial Pacing (RAP): The right atrium is paced at a high frequency (e.g., 400-600 bpm) for a specified duration (e.g., 6 weeks) to induce atrial remodeling and promote the sustainability of AF.[2]
-
Acute Induction with Vagal Stimulation: In an alternative acute model, AF can be induced by a combination of rapid atrial pacing and vagal stimulation (e.g., via phenylephrine infusion to increase vagal tone reflexively).[10]
-
-
Drug Administration: Following the induction of sustained AF, this compound or Amiodarone is administered intravenously at clinically relevant doses.
-
Electrophysiological and Hemodynamic Monitoring:
-
Continuous intracardiac and surface electrocardiograms (ECG) are recorded to monitor heart rhythm and measure parameters such as atrial fibrillation cycle length (AFCL), heart rate, and QTc interval.
-
Hemodynamic parameters, including blood pressure and left ventricular pressure, are monitored via arterial and ventricular catheters.
-
-
Endpoints:
-
Primary Endpoint: Conversion of atrial fibrillation to sinus rhythm.
-
Secondary Endpoints: Changes in AFCL, ventricular response rate, atrial effective refractory period (AERP), and hemodynamic parameters.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing this compound and Amiodarone in an AF model.
Caption: Mechanisms of action for this compound and Amiodarone.
Caption: Experimental workflow for comparing antiarrhythmic drugs in a canine AF model.
References
- 1. [A comparison between amiodarone and disopyramide in a delayed-release formulation in the prevention of recurrences of symptomatic atrial fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tachycardia-induced dog model of atrial fibrillation. clinical relevance and comparison with other models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norpace vs Amiodarone | Power [withpower.com]
- 4. Atrial Fibrillation - CorDynamics [cordynamics.com]
- 5. Norpace vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of amiodarone on the sinus node activity of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS/MS methods for Disopyramide Phosphate analysis
A Comparative Guide to the Analysis of Disopyramide Phosphate: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound. The information presented is collated from published analytical method validation studies to assist researchers in selecting the appropriate technique for their specific application, be it in pharmaceutical quality control or bioanalytical studies.
Introduction
This compound is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachycardias.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, and for pharmacokinetic and bioequivalence studies. Both HPLC with UV detection and LC-MS/MS are powerful analytical techniques employed for this purpose. HPLC is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for bioanalysis.[2] This guide outlines the experimental protocols and compares the performance characteristics of both methods based on reported validation data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analysis of Disopyramide, compiled from various studies.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the estimation of Disopyramide in pharmaceutical tablet dosage forms.[1]
-
Instrumentation: Shimadzu HPLC system (VP series) with LC-10AT pump and SPD-10AVP variable wavelength UV/visible detector.[1]
-
Column: Inertsil ODS C-18 (250 x 4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Tetrahydrofuran (THF) in the ratio of 55:45:5 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV detection at 265 nm.[1]
-
Run Time: A retention time of approximately 2.967 minutes was reported for Disopyramide.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This bioanalytical method is designed for the simultaneous determination of Disopyramide and its primary metabolite in rat plasma, demonstrating the high sensitivity required for pharmacokinetic studies.[3]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Simple protein precipitation method.[3]
-
Chromatographic Conditions: While specific column and mobile phase details for this exact method require access to the full study, a common approach involves a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid).
-
Mass Spectrometry Detection:
Method Performance and Validation Data
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose.[4] The following tables summarize key quantitative performance parameters for HPLC and LC-MS/MS methods as reported in the literature.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 2.5 µg/mL (ppm)[1] | 2 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999[1] | Not explicitly stated, but linearity was established[3] |
| Limit of Detection (LOD) | 0.03 µg/mL (30 ng/mL)[1] | Not explicitly stated, LLOQ used for sensitivity measure |
| Limit of Quantification (LOQ/LLOQ) | 0.099 µg/mL (99 ng/mL)[1] | 2 ng/mL[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method | LC-MS/MS Method |
| Accuracy (% Recovery) | 98.87%[1] | Within ±15% of nominal concentration (within ±20% at LLOQ) |
| Precision (%RSD) | < 2%[1] | Should not be greater than 15% (%CV) (20% at LLOQ) |
Note: Accuracy and precision limits for LC-MS/MS are based on general bioanalytical method validation guidelines, as specific values were not in the provided abstract.[5][6]
Visualizing the Methodologies
Diagrams can effectively illustrate complex workflows and logical relationships, providing a clearer understanding of the processes involved.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Caption: Key validation parameters for HPLC and LC-MS/MS methods.
Discussion and Conclusion
The cross-validation of analytical methods is essential when transferring methods or comparing results across different platforms. Based on the compiled data, a clear distinction in performance and application can be made between the HPLC and LC-MS/MS methods for this compound analysis.
-
Sensitivity: LC-MS/MS is demonstrably more sensitive than the reported HPLC method. With an LLOQ of 2 ng/mL compared to the HPLC method's LOQ of 99 ng/mL, LC-MS/MS is the superior choice for applications requiring trace-level quantification, such as in pharmacokinetic studies using biological matrices like plasma.[1][3]
-
Selectivity: While HPLC with UV detection can offer good specificity, particularly for quality control of finished products, it can be susceptible to interference from co-eluting compounds.[1][7] LC-MS/MS, especially using the MRM mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing the impact of matrix effects and ensuring more reliable data in complex samples.[2][3]
-
Application: The HPLC method is well-suited for routine quality control analysis of pharmaceutical formulations where the concentration of the active ingredient is relatively high and the sample matrix is clean.[1] The LC-MS/MS method is the gold standard for bioanalytical applications, offering the sensitivity and selectivity needed to measure drug and metabolite concentrations in complex biological fluids.[3]
References
- 1. ijrpc.com [ijrpc.com]
- 2. jchps.com [jchps.com]
- 3. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. wjpmr.com [wjpmr.com]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Simultaneous analysis of antiarrhythmic drugs and metabolites by high performance liquid chromatography: interference studies and comparisons with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Disopyramide Phosphate and Lidocaine in the Prevention of Ventricular Fibrillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of disopyramide phosphate and lidocaine in the prevention and management of ventricular fibrillation (VF) and other ventricular arrhythmias. The information presented is based on available experimental and clinical data to assist in research and development efforts.
Executive Summary
This compound, a Class IA antiarrhythmic agent, and lidocaine, a Class IB antiarrhythmic agent, both demonstrate efficacy in the management of ventricular arrhythmias.[1] Experimental studies suggest that disopyramide may be more potent than lidocaine in increasing the ventricular fibrillation threshold, a key factor in preventing VF.[2] Clinical data indicates that disopyramide can be an effective alternative for patients whose ventricular arrhythmias are not controlled by lidocaine.[1] However, both drugs exhibit different electrophysiological and hemodynamic profiles, which are critical considerations in their clinical application.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies on this compound and lidocaine.
Table 1: Comparative Efficacy in Suppressing Ventricular Arrhythmias
| Study Type | Patient/Animal Model | Intervention | Outcome Measure | Results | Reference |
| Randomized Clinical Trial | 26 patients with ventricular arrhythmias | Intravenous disopyramide vs. intravenous lidocaine | Arrhythmia Control (>50% reduction of premature ventricular complexes) | Disopyramide: 100% (22/22 trials); Lidocaine: 69% (9/13 trials) | [1] |
| Randomized Clinical Trial | 26 patients with ventricular arrhythmias | Intravenous disopyramide vs. intravenous lidocaine | Clinical Efficacy (Arrhythmia control without side effects) | Disopyramide: 68% (15/22 trials); Lidocaine: 62% (8/13 trials) | [1] |
| Randomized Open Study | 68 patients with suspected acute myocardial infarction and ventricular premature contractions | Intravenous disopyramide vs. intravenous lignocaine (lidocaine) | Complete abolition of premature ventricular contractions | Disopyramide showed a significantly higher rate of complete abolition (P < 0.001) | [3] |
Table 2: Effects on Ventricular Fibrillation Threshold in an Experimental Model
| Study Type | Animal Model | Intervention | Outcome Measure | Key Findings | Reference |
| Experimental Study | Dogs with experimental myocardial infarction | Intramuscular this compound vs. intramuscular lidocaine | Ventricular Fibrillation Threshold (VFT) | Disopyramide tended to be more potent than lidocaine in increasing the VFT at equivalent doses. | [2] |
| Experimental Study | Dogs with experimental myocardial infarction | Intravenous this compound (5 mg/kg) | Time to significant VFT increase | 30 minutes (p < 0.01) | [2] |
| Experimental Study | Dogs with experimental myocardial infarction | Intravenous lidocaine + infusion | Time to VFT exceeding control levels | 45 minutes (p < 0.01) | [2] |
| Experimental Study | Dogs with experimental myocardial infarction | Intramuscular this compound (5 mg/kg) | Minimally effective blood level for VFT increase | 2.4 mcg/ml | [2] |
| Experimental Study | Dogs with experimental myocardial infarction | Intramuscular lidocaine (10 mg/kg) | Minimally effective blood level for VFT increase | 1.7 mcg/ml | [2] |
Table 3: Hemodynamic Effects in Healthy Volunteers
| Study Type | Subjects | Intervention | Outcome Measure | Disopyramide Effects | Lidocaine Effects | Reference |
| Clinical Trial | Normal volunteers | Intravenous disopyramide vs. intravenous lignocaine (lidocaine) | Echocardiographic indices of ventricular function | 25-33% decrease | No change | [4] |
| Clinical Trial | Normal volunteers | Intravenous disopyramide vs. intravenous lignocaine (lidocaine) | Heart Rate | Increase of up to 15 beats/min | Increase of up to 7 beats/min | [4] |
| Clinical Trial | Normal volunteers | Intravenous disopyramide vs. intravenous lignocaine (lidocaine) | Blood Pressure | Increase of up to 10 mmHg | Increase of up to 11 mmHg | [4] |
Experimental Protocols
1. Experimental Myocardial Infarction in Dogs to Assess Ventricular Fibrillation Threshold
-
Objective: To compare the prophylactic effects of this compound and lidocaine on the lowered ventricular fibrillation threshold (VFT) in an acute myocardial infarction model.[2]
-
Animal Model: Dogs were used to create an experimental model of myocardial infarction through coronary ligation.[2]
-
Drug Administration:
-
Endpoint Measurement: The primary endpoint was the ventricular fibrillation threshold, which was measured at various time points after drug administration. Blood samples were also taken to determine the drug blood levels.[2]
2. Randomized Clinical Trial in Patients with Ventricular Arrhythmias
-
Objective: To compare the efficacy of intravenous disopyramide and lidocaine in suppressing clinically significant ventricular arrhythmias.[1]
-
Study Design: Twenty-six patients were randomly assigned to receive either intravenous disopyramide or lidocaine. A crossover design was permitted for cases of primary drug failure.[1]
-
Endpoints:
Mandatory Visualizations
Caption: Mechanism of Action of Disopyramide and Lidocaine.
References
- 1. Suppression of ventricular arrhythmias with intravenous disopyramide and lidocaine: efficacy comparison in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the preventive method of lowered ventricular fibrillation threshold during experimental acute myocardial infarctions. A comparison between this compound and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability and antiarrhythmic efficacy of disopyramide compared to lignocaine in selected patients with suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disopyramide and lignocaine. A comparison of cardiac effects using echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Disopyramide Phosphate in a Post-Myocardial Infarction Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disopyramide Phosphate with a placebo and other antiarrhythmic alternatives in the context of a myocardial infarction (MI) model. The information is compiled from placebo-controlled studies and comparative clinical trials to aid in research and development.
Executive Summary
This compound, a Class Ia antiarrhythmic agent, has been investigated for its efficacy in preventing ventricular arrhythmias following acute myocardial infarction. Clinical data suggests a reduction in the incidence of "warning arrhythmias" compared to placebo. However, its use is associated with potential side effects, including an increased incidence of heart failure. This guide presents the available data, details the experimental protocols used in key studies, and visually represents the underlying mechanisms of action.
Data Presentation: Disopyramide vs. Placebo and Alternatives
The following tables summarize the quantitative data from a key placebo-controlled study and a comparative trial involving this compound in a post-myocardial infarction setting.
Table 1: Efficacy of Oral this compound vs. Placebo in Post-MI Patients
| Outcome Measure | This compound (n=47) | Placebo (n=54) | P-value |
| Patients requiring lignocaine for "warning arrhythmias" | 9 (19%) | 20 (37%) | 0.047 |
| Discontinuation due to non-fatal MI complications | 5 | 3 | - |
| Mortality | 3 | 0 | - |
| Discontinuation due to side effects (urinary retention) | 6 | 1 | 0.031 |
Data from the study "A placebo-controlled study to determine the efficacy of oral this compound for the prophylaxis of ventricular dysrhythmias after acute myocardial infarction".
Table 2: Comparative Efficacy of Antiarrhythmic Agents in a Post-MI Model
| Drug | Primary Endpoint | Key Findings |
| Disopyramide | Reduction of "warning arrhythmias" | Significantly reduced the need for lignocaine intervention compared to placebo[1]. |
| Lignocaine (Lidocaine) | Suppression of ventricular premature contractions | Less effective than disopyramide in achieving complete abolition of premature ventricular contractions. |
| Amiodarone | Reduction of ventricular extrasystoles (VES) | Significantly more effective than disopyramide in reducing VES (>65% reduction in 13/20 patients vs. 2/20 for disopyramide). |
| Beta-blockers (Atenolol, Propranolol) | Reduction of "serious" ventricular arrhythmias | No significant evidence of reducing the incidence of serious ventricular arrhythmias in the coronary care unit compared to placebo. |
Experimental Protocols
Human Clinical Trial: Prophylaxis of Ventricular Dysrhythmias Post-MI
This protocol is based on the methodology of the placebo-controlled study of oral this compound.
-
Study Design: A randomized, double-blind, placebo-controlled in-hospital trial.
-
Patient Population: Patients aged 21-70 years presenting within 12 hours of symptoms of acute myocardial infarction, with confirmatory ECG and enzyme changes.
-
Exclusion Criteria: Overt heart failure, systolic blood pressure < 100 mmHg, significant heart block, or a history of urinary retention[1].
-
Treatment Protocol:
-
Patients were randomly assigned to receive either oral this compound or a matching placebo.
-
Dosing Regimen (Disopyramide): A loading dose of 150, 200, or 300 mg was administered, followed 6 hours later by a maintenance dose of 100, 150, or 200 mg every 6 hours. The dosage was adjusted based on patient weight (<55 kg, 55-85 kg, or >85 kg)[1].
-
Duration of Treatment: 7 days or until the occurrence of "warning arrhythmias" requiring intravenous lignocaine intervention, or the onset of exclusion criteria.
-
-
Primary Endpoint: The requirement for intravenous lignocaine to treat "warning arrhythmias," defined as >5 premature ventricular contractions (PVCs)/min, R on T PVCs, multifocal PVCs, bigeminal PVCs, ventricular tachycardia, or ventricular fibrillation[1].
Workflow for a Placebo-Controlled Myocardial Infarction Study
Caption: Workflow of a placebo-controlled study in post-MI patients.
Mechanism of Action and Signaling Pathways
Disopyramide is a Class Ia antiarrhythmic agent that primarily functions by blocking fast sodium channels (INa) in cardiac myocytes. This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity. It also has a secondary effect of inhibiting the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period. This dual action helps to suppress ectopic pacemaker activity and prevent re-entrant arrhythmias, which are common after a myocardial infarction.
Cardiac Action Potential and Disopyramide's Site of Action
Caption: Disopyramide's primary sites of action on cardiac ion channels.
Comparison with Alternatives
While disopyramide has shown efficacy in reducing certain arrhythmias post-MI, several other classes of drugs are also used.
-
Class Ib Antiarrhythmics (e.g., Lidocaine): These agents also block sodium channels but have a more rapid association and dissociation rate. They are particularly effective in ischemic tissue.
-
Class III Antiarrhythmics (e.g., Amiodarone): Amiodarone has a broad spectrum of action, including potassium channel blockade, sodium channel blockade, and anti-adrenergic effects. Studies have shown it to be more effective than disopyramide in suppressing ventricular extrasystoles.
-
Beta-Blockers: These are a cornerstone of post-MI therapy. While some studies have not shown a significant reduction in "serious" ventricular arrhythmias in the acute phase compared to placebo, they have a proven mortality benefit in the long term by reducing myocardial oxygen demand and preventing reinfarction.
-
Calcium Channel Blockers: These are generally not first-line agents for arrhythmia prevention post-MI and may be contraindicated in patients with heart failure.
Conclusion
This compound can be effective in the prophylactic treatment of ventricular dysrhythmias following an acute myocardial infarction, as evidenced by a reduction in the need for intervention for "warning arrhythmias" compared to placebo. However, its clinical utility is tempered by a significant side-effect profile, including the risk of precipitating heart failure. Comparative studies suggest that other agents, such as amiodarone, may offer superior efficacy in suppressing ventricular ectopy. The choice of antiarrhythmic therapy in a post-MI patient should be individualized, taking into account the specific type of arrhythmia, the patient's hemodynamic status, and the known risk-benefit profile of each agent. Further research is warranted to directly compare the long-term outcomes of disopyramide with modern standard-of-care therapies in this patient population.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
